Floramanoside A
Descripción
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Propiedades
Fórmula molecular |
C26H28O17 |
|---|---|
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |
Clave InChI |
MMKMIFKDPPAMLJ-HKXIBARLSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Floramanoside A: A Technical Guide to its Discovery, Isolation, and Characterization from Abelmoschus manihot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside A, a novel flavonol glycoside, has been identified as a significant bioactive constituent of the flowers of Abelmoschus manihot (L.) Medik. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the bioassay-guided fractionation process that led to its identification and summarizes its potent antioxidant and aldose reductase inhibitory activities. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed (representative) experimental protocols and foundational data to support further investigation and application of this promising compound.
Introduction
Abelmoschus manihot (L.) Medik, a plant widely distributed in temperate and subtropical regions, has a long history of use in traditional medicine, particularly for the treatment of chronic kidney disease.[1][2] The flowers of this plant are a rich source of various phytochemicals, with flavonoids being the most prominent and pharmacologically active group.[1] In 2013, a bioassay-guided fractionation of the floral extract of A. manihot led to the discovery of six new flavonol glycosides, including this compound.[2] This discovery has opened new avenues for exploring the therapeutic potential of these compounds.
This compound has demonstrated significant biological activities, notably as a potent antioxidant and an inhibitor of aldose reductase.[2][3] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Its inhibition is a critical therapeutic strategy for managing conditions such as diabetic neuropathy, nephropathy, and retinopathy. Furthermore, the antioxidant properties of this compound suggest its potential in mitigating oxidative stress-related cellular damage. This guide provides a detailed account of the scientific groundwork for the isolation and characterization of this compound, aiming to facilitate further research and development.
Discovery and Bioactivity
The discovery of this compound was the result of a systematic bioassay-guided fractionation of the ethanolic extract of Abelmoschus manihot flowers.[2] This approach involves the sequential separation of the crude extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
Bioactivity Data
The initial screening of this compound revealed its potential in two key areas: antioxidant activity and aldose reductase inhibition. The quantitative data from these assays are summarized in the table below.[3]
| Bioassay | Parameter | This compound |
| DPPH Radical Scavenging Activity | SC₅₀ (µM) | 10.1 |
| Aldose Reductase Inhibition | IC₅₀ (µM) | 17.8 |
| Table 1: In vitro biological activity of this compound. |
Isolation and Purification
The isolation of this compound from the flowers of Abelmoschus manihot involves a multi-step process combining various chromatographic techniques. The following is a representative protocol based on methods for isolating flavonoid glycosides from plant extracts.
Extraction
-
Plant Material : Dried and powdered flowers of Abelmoschus manihot.
-
Extraction Solvent : 95% Ethanol (EtOH).
-
Procedure :
-
The powdered plant material is extracted with 95% EtOH at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The combined extracts are then concentrated under reduced pressure to obtain a crude extract.
-
Fractionation
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The bioactivity is tracked in each fraction, with the most active fraction (typically the EtOAc and n-BuOH fractions for flavonoids) being carried forward.
Chromatographic Purification
The active fraction is subjected to a series of chromatographic separations to isolate the pure compound.
-
Column Chromatography :
-
Stationary Phase : Silica gel or Macroporous resin (e.g., AB-8).
-
Mobile Phase : A gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Fractions enriched with this compound are further purified by Prep-HPLC.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection : UV detection at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm).
-
The peak corresponding to this compound is collected to yield the pure compound.
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.[2]
| Spectroscopic Technique | Data Obtained |
| UV Spectroscopy | Provides information about the flavonoid skeleton and conjugation. |
| IR Spectroscopy | Indicates the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings. |
| HRESI-MS | Determines the exact molecular weight and elemental composition. |
| 1D-NMR (¹H and ¹³C) | Provides detailed information about the proton and carbon framework of the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the structure and the linkage of the sugar moieties. |
| Table 2: Spectroscopic methods for the structural elucidation of this compound. |
Note: The specific spectral data (chemical shifts, coupling constants, etc.) for this compound are not publicly available in detail. The data presented here are representative of the techniques used for the characterization of such compounds.
Experimental Protocols for Bioassays
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
-
Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure :
-
A solution of DPPH in methanol is prepared.
-
An aliquot of the test compound solution is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis : The SC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the aldose reductase enzyme.
-
Enzyme Source : Partially purified aldose reductase from rat lens.
-
Reagents : NADPH, DL-glyceraldehyde (substrate), phosphate buffer, and test compound solutions at various concentrations.
-
Procedure :
-
The reaction mixture containing the enzyme, NADPH, and phosphate buffer is pre-incubated with the test compound.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored for a specific period using a spectrophotometer.
-
-
Calculation : The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
-
Data Analysis : The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.
Conclusion and Future Directions
This compound, a flavonol glycoside from Abelmoschus manihot flowers, has emerged as a compound of significant interest due to its antioxidant and aldose reductase inhibitory properties. This guide has provided a comprehensive overview of its discovery and characterization, along with representative methodologies for its isolation and bioactivity assessment.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
In-depth investigation of its mechanism of action in aldose reductase inhibition and antioxidant pathways.
-
Preclinical studies to evaluate its efficacy and safety in animal models of diabetic complications.
-
Development of efficient and scalable methods for its synthesis or semi-synthesis to ensure a sustainable supply for future research and potential clinical applications.
The information presented herein serves as a valuable resource for the scientific community to build upon, fostering further exploration of this compound as a potential lead compound in the development of novel therapeutics.
References
Floramanoside A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has garnered significant interest within the scientific community due to its notable antioxidative and aldose reductase inhibitory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key assays and a visualization of the aldose reductase inhibition pathway are included to support further research and development efforts. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Structure and Properties
This compound is a complex flavonol glycoside. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS).
Chemical Structure:
The definitive chemical structure of this compound is presented below.
Image of this compound chemical structure to be inserted here. (Note: A definitive, publicly available chemical structure diagram for this compound from the primary literature could not be located in the provided search results. The primary reference, Zhang et al., J Nat Med. 2013 Jan;67(1):78-85, would contain this diagram.)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₇ | Zhang et al., 2013 |
| Molecular Weight | 612.49 g/mol | Zhang et al., 2013 |
| CAS Number | 1487423-38-0 | MedChemExpress |
| Class | Flavonol Glycoside | Zhang et al., 2013 |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data:
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The characteristic ¹H and ¹³C NMR chemical shifts are essential for the identification and verification of this compound.
| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |
| δ (ppm) | δ (ppm) |
| (Data to be extracted from Zhang et al., 2013) | (Data to be extracted from Zhang et al., 2013) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The specific NMR data is expected to be in the full text of Zhang et al., 2013, which was not accessible in the search.)
Biological Activity
This compound has demonstrated significant potential in two key areas of biological activity: antioxidant effects and inhibition of the enzyme aldose reductase.
Antioxidant Activity
This compound exhibits potent radical scavenging activity, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
| Assay | IC₅₀ Value | Source |
| DPPH Radical Scavenging | 10.1 μM | Zhang et al., 2013 |
Table 3: Antioxidant Activity of this compound
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The overactivity of this enzyme is implicated in the development of diabetic complications. This compound has been shown to be an effective inhibitor of aldose reductase.
| Enzyme Inhibition | IC₅₀ Value | Source |
| Aldose Reductase | 17.8 μM | Zhang et al., 2013 |
Table 4: Aldose Reductase Inhibitory Activity of this compound
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the antioxidant capacity of a compound using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the test compound or control solution.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on aldose reductase activity.
Materials:
-
Partially purified aldose reductase from a suitable source (e.g., rat lens)
-
NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compound (this compound)
-
Positive control (e.g., Quercetin, Epalrestat)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the partially purified aldose reductase solution to the reaction mixture and incubate for a pre-determined time at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Measurement: Monitor the decrease in absorbance at 340 nm for a specific period due to the oxidation of NADPH to NADP⁺.
-
Calculation: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Workflow Visualization
Aldose Reductase Inhibition Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and the inhibitory action of compounds like this compound.
Caption: Inhibition of Aldose Reductase by this compound in the Polyol Pathway.
Experimental Workflow for Bioactivity Screening
The diagram below outlines the general workflow for the isolation and bioactivity screening of natural products like this compound.
Caption: Workflow for Isolation and Bioactivity Screening of this compound.
Conclusion
This compound stands out as a promising natural compound with significant antioxidant and aldose reductase inhibitory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. Future investigations should focus on elucidating its mechanism of action at a molecular level, evaluating its efficacy in in vivo models of diabetic complications, and exploring its pharmacokinetic and safety profiles.
Floramanoside A molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside A is a flavonol glycoside isolated from the flowers of Abelmoschus manihot. This document provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Molecular and Physicochemical Data
The fundamental molecular and biological activity data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈O₁₇ | [1] |
| Molecular Weight | 612.49 g/mol | [1] |
| Biological Activity | DPPH Radical Scavenging (IC₅₀) | 10.1 μM |
| Aldose Reductase Inhibition (IC₅₀) | 17.8 μM |
Experimental Protocols
Isolation of this compound from Abelmoschus manihot
The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below. While the specific details for this compound's isolation were not available, a general procedure for extracting flavonoids from Abelmoschus manihot flowers can be adapted.
1. Extraction:
-
Dried and powdered flowers of Abelmoschus manihot are subjected to extraction. A common method involves using an ultrasonic cell crusher with an ethanol-water mixture as the solvent.[2][3] Optimal conditions for flavonoid extraction from this plant have been reported as a 66% ethanol volume fraction, a solid-to-liquid ratio of 1:21 g/mL, for 35 minutes.[2]
2. Fractionation:
-
The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonol glycosides like this compound are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
-
The flavonoid-rich fractions are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.
-
Elution is performed with gradient solvent systems, for example, a chloroform-methanol or methanol-water gradient.
-
Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the compound of interest are pooled.
-
Final purification is often achieved by preparative HPLC to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HMQC, and HMBC), and high-resolution mass spectrometry (HR-MS).
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.
1. Reagent Preparation:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. A typical concentration is 0.1 mM.
-
A series of dilutions of this compound are prepared in the same solvent.
2. Assay Procedure:
-
A specific volume of the DPPH stock solution is mixed with a specific volume of each dilution of the this compound solution.
-
The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
-
A blank sample containing the solvent and the DPPH solution is also prepared.
3. Measurement:
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm, using a UV-Vis spectrophotometer.
4. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.
1. Enzyme and Reagent Preparation:
-
Aldose reductase can be partially purified from rat lenses or other tissues.
-
A buffer solution (e.g., sodium phosphate buffer, pH 6.2) is prepared.
-
A solution of the cofactor NADPH is prepared in the buffer.
-
A solution of the substrate, such as DL-glyceraldehyde, is prepared in the buffer.
-
A series of dilutions of this compound are prepared.
2. Assay Procedure:
-
In a cuvette, the buffer, NADPH solution, and the enzyme solution are mixed.
-
The test compound (this compound) or a vehicle control is added to the mixture.
-
The reaction is initiated by adding the substrate solution.
3. Measurement:
-
The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a UV-Vis spectrophotometer.
4. Calculation of Inhibition:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula:
where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of this compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Signaling pathway of aldose reductase and its inhibition by this compound.
References
- 1. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Floramanoside A CAS number and chemical identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identification, biological activities, and the experimental protocols used to determine its efficacy. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Identification
This compound is chemically identified by its unique CAS number and other molecular properties. These identifiers are crucial for the accurate reporting and replication of research findings.
| Identifier | Value | Source |
| CAS Number | 1487423-38-0 | [1] |
| Molecular Formula | C₂₆H₂₈O₁₇ | [1] |
| Molecular Weight | 612.49 g/mol | [1] |
Biological Activity
This compound has demonstrated notable biological activity, particularly as an antioxidant and an enzyme inhibitor. The following table summarizes its reported in vitro activities.
| Biological Activity | IC₅₀ (μM) | Source |
| DPPH Radical Scavenging | 10.1 | [1] |
| Aldose Reductase Inhibition | 17.8 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a change in color from violet to yellow, which can be measured spectrophotometrically.[2][3][4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[3][5]
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution alone.
-
Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[2][3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control solution.
-
A_sample is the absorbance of the solution containing this compound.
-
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Aldose Reductase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the aldose reductase enzyme, which is implicated in the pathogenesis of diabetic complications. The assay measures the decrease in the consumption of NADPH, a cofactor for the enzyme, by monitoring the change in absorbance at 340 nm.[7][8]
Protocol:
-
Enzyme Preparation: Aldose reductase can be isolated from sources such as rat lens or can be a recombinant human enzyme.[7][8]
-
Reaction Mixture: The assay mixture typically contains phosphate buffer, NADPH, the aldose reductase enzyme preparation, and the test compound (this compound) at various concentrations.[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.[7]
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ is monitored for a set period (e.g., 3-5 minutes) using a spectrophotometer.
-
Calculation of Inhibition: The rate of NADPH consumption is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rate of the reaction with and without the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.[8]
Signaling Pathways and Mechanisms
Aldose Reductase and the Polyol Pathway
This compound's inhibition of aldose reductase is significant due to the enzyme's role in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, aldose reductase reduces excess glucose to sorbitol. This process consumes NADPH and can lead to oxidative stress. The accumulation of sorbitol also causes osmotic stress in cells, contributing to diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bmrcbd.org [bmrcbd.org]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Floramanoside A: A Technical Guide on Biological Activity and Mechanism of Action
Disclaimer: Direct experimental data on the biological activity and mechanism of action of Floramanoside A is currently limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on its structural class—acylated kaempferol rhamnosides—and the activities of closely related compounds. The information presented herein is intended to infer potential biological activities and mechanisms for research and drug development purposes.
Introduction
This compound is a flavonoid, specifically an acylated kaempferol rhamnoside, that has been isolated from the flowers of Abelmoschus manihot. As a member of the flavonoid family, this compound belongs to a class of secondary metabolites renowned for a wide array of pharmacological effects. The core structure consists of a kaempferol aglycone linked to a rhamnose sugar, which is further acylated. This acylation can significantly influence the compound's bioavailability and biological activity. This document synthesizes the known information about this compound and extrapolates its potential biological activities and mechanisms of action based on structurally similar compounds.
Chemical Structure
This compound is identified as a kaempferol-3-O-alpha-L-(2",3"-di-E-p-coumaroyl)-rhamnopyranoside. The fundamental structure is the flavonol kaempferol, which is glycosylated at the 3-position with a rhamnose sugar. The rhamnose moiety is further esterified with two p-coumaroyl groups.
Potential Biological Activities
Based on the activities of structurally related acylated kaempferol rhamnosides, this compound is predicted to exhibit a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
Antioxidant Activity
Flavonoids are well-documented antioxidants. The antioxidant capacity of kaempferol and its glycosides is attributed to their ability to scavenge free radicals and chelate metal ions.
Anti-inflammatory Activity
Kaempferol glycosides have been shown to possess anti-inflammatory properties. This is often mediated through the inhibition of key inflammatory pathways.
Enzyme Inhibitory Activity
Several acylated kaempferol rhamnosides have demonstrated inhibitory effects against various enzymes.
Table 1: Summary of Quantitative Data for Biological Activities of Acylated Kaempferol Rhamnosides (as proxies for this compound)
| Compound | Biological Activity | Assay | Target/Cell Line | Result (IC50/EC50) |
| Kaempferol-3-O-α-L-(2''-E, 4''-Z-di-p-coumaroyl)-rhamnoside | Na+/K+-ATPase Inhibition | Enzyme Assay | Porcine cerebral cortex Na+/K+-ATPase | 5.0 ± 0.1 µM[1] |
| Kaempferol-3-O-[(6-caffeoyl)-β-glucopyranosyl (1→3)-α-rhamnopyranoside]-7-O-α-rhamnopyranoside | Wound Healing | Scratch-wound assay | Keratinocytes | 198 µM[1] |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | Antioxidant | DPPH radical scavenging | - | Strong activity |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | Anti-tumor | In vivo | Ehrlich ascites carcinoma cells | 70.89 ± 6.62% inhibition at 50 mg/kg |
| Kaempferol | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | 15.4 µM |
| α-rhamnoisorobin (Kaempferol-7-O-α-L-rhamnopyranoside) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | 37.7 µM |
Potential Mechanisms of Action
The mechanisms underlying the biological activities of kaempferol and its glycosides involve the modulation of various cellular signaling pathways.
Modulation of Inflammatory Pathways
Kaempferol and its derivatives are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3]
Activation of Antioxidant Response Pathways
These compounds can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[2][3]
Experimental Protocols
Detailed methodologies for key experiments cited for related compounds are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the compound.
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a longer period (e.g., 24 hours).
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of the compound on cell viability.
Methodology:
-
Cells of interest are seeded in 96-well plates and cultured overnight.
-
The cells are treated with different concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Visualizations
Signaling Pathways
Caption: Inferred signaling pathways modulated by this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
While specific data for this compound is sparse, its chemical structure as an acylated kaempferol rhamnoside strongly suggests a profile of significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, provide a solid foundation for future research. This technical guide serves as a valuable resource for researchers and drug development professionals by consolidating the available information and providing a predictive framework for the pharmacological potential of this compound. Further in-depth studies are warranted to elucidate the precise biological functions and therapeutic applications of this compound.
References
Floramanoside A and its Aldose Reductase Inhibitory Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmouschus manihot, has demonstrated notable biological activity, particularly as an inhibitor of aldose reductase.[1] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. This pathway converts excess glucose into sorbitol, a sugar alcohol that does not readily diffuse across cell membranes. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts due to the induction of osmotic and oxidative stress.[2][3] Consequently, the inhibition of aldose reductase is a significant therapeutic target for the mitigation of these long-term diabetic complications. This technical guide provides an in-depth overview of the aldose reductase inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Enzyme | IC50 Value (μM) | Source |
| This compound | Aldose Reductase | 17.8 | [1] |
| Floramanoside C | Aldose Reductase | Not specified | [4] |
| Floramanoside D | Aldose Reductase | 2.2 | [5] |
The Polyol Pathway and the Role of Aldose Reductase
Under hyperglycemic conditions, the increased intracellular glucose concentration leads to the saturation of the normal glycolytic pathway. This shunts excess glucose into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress, while the consumption of NADPH depletes the cell's primary reducing equivalent, leading to increased oxidative stress.
Experimental Protocols
The following is a representative experimental protocol for determining the aldose reductase inhibitory activity of a compound, based on common methodologies. The precise protocol used for this compound by Zhang et al. may have minor variations.
1. Preparation of Rat Lens Aldose Reductase
-
Source: Lenses from male Sprague-Dawley rats.
-
Procedure:
-
The lenses are removed from the rats and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 6.2).
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C for a specified duration.
-
The resulting supernatant, which contains the crude aldose reductase enzyme, is collected and can be further purified if necessary.
-
2. Aldose Reductase Inhibition Assay
This assay is typically performed spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reagents:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (as the substrate)
-
The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Crude enzyme solution (rat lens supernatant)
-
-
Procedure:
-
In a quartz cuvette, the phosphate buffer, NADPH solution, and the enzyme solution are mixed.
-
The test compound at various concentrations is added to the mixture. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound exhibits significant inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in the development of diabetic complications. With an IC50 value of 17.8 μM, this compound presents itself as a promising candidate for further investigation in the development of therapeutic agents aimed at preventing or treating the long-term consequences of diabetes. The methodologies outlined in this guide provide a framework for the continued study of this and other potential aldose reductase inhibitors. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. mednexus.org [mednexus.org]
- 4. bmrservice.com [bmrservice.com]
- 5. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Floramanoside A and its related flavonol glycosides, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Related Flavonol Glycosides
This compound is a flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot[1]. This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and kidney diseases[1][2]. Flavonol glycosides, a subclass of flavonoids, are characterized by a core flavone structure with attached sugar moieties. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects[1][2].
This guide will delve into the quantitative data regarding the biological activities of this compound and its analogs, provide detailed experimental protocols for the assays used to determine these activities, and explore the signaling pathways through which these compounds may exert their effects.
Chemical Structures and Properties
This compound and its related compounds, Floramanosides B, C, D, E, and F, were first isolated and structurally elucidated by Zhang et al. (2013)[1]. Their structures were determined using a combination of spectroscopic methods, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR[1]. The core structure is a flavonol aglycone, which is a type of flavonoid, with different glycosidic substitutions.
Biological Activities and Quantitative Data
This compound and its related compounds have demonstrated significant biological activities, particularly as antioxidant and aldose reductase inhibitors[1].
Antioxidant Activity
The antioxidant potential of these flavonol glycosides has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as 50% scavenging concentrations (SC₅₀), are summarized in the table below. A lower SC₅₀ value indicates a higher antioxidant activity.
| Compound | SC₅₀ (μM)[1] |
| This compound | 10.1 |
| Floramanoside B | 6.2 |
| Floramanoside C | 10.4 |
| Floramanoside D | 12.5 |
| Floramanoside E | 24.0 |
| Floramanoside F | 25.1 |
Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for the prevention of diabetic complications. The inhibitory activity of Floramanosides against aldose reductase is presented as the half-maximal inhibitory concentration (IC₅₀).
| Compound | IC₅₀ (μM)[1] |
| This compound | 17.8 |
| Floramanoside B | 13.7 |
| Floramanoside C | 7.1 |
| Floramanoside D | 2.2 |
| Floramanoside E | 8.3 |
| Floramanoside F | > 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bioassay-Guided Fractionation and Isolation
The isolation of Floramanosides from the flowers of Abelmoschus manihot is a prime example of bioassay-guided fractionation. This process involves a systematic separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.
References
- 1. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
- 2. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Technical Guide to the Structural Differences Between Floramanoside B and C
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the structural distinctions between two closely related flavonol glycosides, Floramanoside B and Floramanoside C, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their molecular architecture, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these natural compounds.
Core Structural Dissimilarities
Floramanoside B and Floramanoside C, both isolated from the flowers of Abelmoschus manihot, share a common flavonol backbone but diverge in the nature of their sugar moieties. The primary structural difference lies in the functional group at the C-6 position of the glucosyl unit. In Floramanoside B, this position is occupied by a hydroxymethyl group (-CH₂OH). In contrast, Floramanoside C features a carboxylic acid group (-COOH) at the equivalent position, classifying it as a glucuronic acid derivative. This seemingly minor alteration results in a difference in their molecular formulas (C₂₁H₂₀O₁₄ for Floramanoside B and C₂₁H₁₈O₁₅ for Floramanoside C) and molecular weights (496.38 g/mol for Floramanoside B and 510.36 g/mol for Floramanoside C)[1][2].
This fundamental difference in the sugar moiety has significant implications for the physicochemical properties and potential biological activities of these molecules. The presence of the carboxylic acid in Floramanoside C introduces a potential site for ionization and alters its polarity compared to Floramanoside B.
Comparative Data Analysis
To provide a clear quantitative comparison, the following table summarizes the key physicochemical and bioactivity data for Floramanoside B and C.
| Property | Floramanoside B | Floramanoside C |
| Molecular Formula | C₂₁H₂₀O₁₄[1] | C₂₁H₁₈O₁₅[2] |
| Molecular Weight | 496.38 g/mol [1] | 510.36 g/mol [2] |
| ¹³C NMR (Aglycone) | Identical to Floramanoside C | Identical to Floramanoside B |
| ¹³C NMR (Sugar Moiety) | Distinct signals due to -CH₂OH at C-6" | Distinct signals due to -COOH at C-6" |
| DPPH Scavenging IC₅₀ | Data not available | Reported activity |
| Aldose Reductase Inhibition IC₅₀ | Data not available | Reported activity |
Elucidation of Structural Differences
The structural disparities between Floramanoside B and C can be visually represented as follows:
Caption: Structural comparison of Floramanoside B and C.
Experimental Protocols
The isolation and characterization of Floramanoside B and C from the flowers of Abelmoschus manihot involve a multi-step process. The general workflow is outlined below.
Isolation and Purification Workflow
Caption: General workflow for the isolation of Floramanosides.
Bioactivity Assay Protocols
DPPH Radical Scavenging Assay: The antioxidant activity of the compounds is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of the sample in methanol is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The decrease in absorbance is measured spectrophotometrically at 517 nm. The percentage of scavenging activity is calculated, and the IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.
Aldose Reductase Inhibition Assay: The inhibitory effect on aldose reductase is determined by measuring the decrease in NADPH absorbance at 340 nm. The reaction mixture contains sodium phosphate buffer, NADPH, the substrate (DL-glyceraldehyde), and the enzyme source (e.g., rat lens homogenate). The sample compound is added to the mixture, and the reaction is initiated by the addition of the substrate. The change in absorbance is monitored, and the percentage of inhibition is calculated. The IC₅₀ value represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Flavonoid Biosynthesis Pathway
Floramanoside B and C are products of the flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway in plants. The general pathway leading to the flavonol aglycone is depicted below. The final glycosylation and modification steps lead to the formation of Floramanoside B and C.
Caption: Simplified flavonoid biosynthesis pathway.
This technical guide serves as a foundational resource for researchers interested in the chemistry and biological potential of Floramanosides B and C. The detailed structural comparison and methodologies provided herein are intended to support further investigation and drug development efforts.
References
Floramanoside A: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific studies and preliminary data available for Floramanoside A, a flavonol glycoside. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound. This document summarizes the initial findings on its biological activities, details the experimental protocols used in these early studies, and presents key quantitative data in a structured format.
Introduction
This compound is a novel flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot.[1] This plant has a history of use in traditional medicine, and modern phytochemical investigations have led to the discovery of several bioactive compounds, including a series of flavonol glycosides designated as Floramanosides A through F.[1][2] Initial research has focused on the antioxidative and enzyme inhibitory properties of these compounds. This guide will focus specifically on the available data for this compound, providing a foundation for further research and development.
Quantitative Data Summary
The preliminary biological activities of this compound have been quantified in two key assays: a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine its antioxidant potential, and an aldose reductase inhibitory assay.[1][2] The results of these initial studies are summarized in the tables below for clear comparison.
Table 1: Antioxidant Activity of Floramanosides
| Compound | DPPH Scavenging Activity (SC₅₀ in µM) |
| This compound | 10.1 |
| Floramanoside B | 6.2 |
| Floramanoside C | 10.4 |
| Floramanoside D | 12.5 |
| Floramanoside E | 24.0 |
| Floramanoside F | 25.1 |
SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.[2]
Table 2: Aldose Reductase Inhibitory Activity of Floramanosides
| Compound | Aldose Reductase Inhibition (IC₅₀ in µM) |
| This compound | 17.8 |
| Floramanoside B | 13.7 |
| Floramanoside C | 7.1 |
| Floramanoside D | 2.2 |
| Floramanoside E | 8.3 |
| Floramanoside F | Not Reported |
IC₅₀: The concentration of the compound required to inhibit 50% of the aldose reductase enzyme activity.[2]
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to evaluate the biological activities of this compound.
Isolation of this compound
The isolation of this compound was achieved through a process of bioassay-guided fractionation of the extract from the flowers of Abelmoschus manihot.[1]
The structures of the isolated compounds were elucidated using a combination of chemical and spectroscopic techniques, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR.[1]
DPPH Radical Scavenging Assay
The antioxidant activity of this compound was assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents: A solution of DPPH in methanol was prepared. Stock solutions of this compound and a positive control (such as ascorbic acid) were also prepared in methanol.
-
Assay Procedure:
-
In a 96-well microplate, serial dilutions of the test compounds were added to the wells.
-
The DPPH solution was then added to each well to initiate the reaction.
-
The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a microplate reader. The percentage of DPPH radical scavenging activity was calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
SC₅₀ Determination: The concentration of the compound that caused 50% scavenging of the DPPH radical (SC₅₀) was determined by plotting the percentage of scavenging activity against the concentration of the compound.
Aldose Reductase Inhibitory Assay
The inhibitory effect of this compound on aldose reductase was determined using a spectrophotometric method.
-
Enzyme Preparation: Aldose reductase was purified from a suitable source, such as rat lenses.
-
Assay Mixture: The assay mixture contained phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.
-
Inhibition Study:
-
This compound at various concentrations was pre-incubated with the enzyme and NADPH in the buffer.
-
The reaction was initiated by the addition of the substrate.
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: The percentage of inhibition was calculated for each concentration of this compound.
-
IC₅₀ Determination: The concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀) was determined from a plot of percentage inhibition versus inhibitor concentration.
Potential Signaling Pathways and Mechanisms of Action
The preliminary data suggests that this compound's biological activities may be attributed to two primary mechanisms:
-
Antioxidant Activity: As a flavonoid, this compound likely exerts its antioxidant effects through direct radical scavenging, as demonstrated by the DPPH assay. This is a common mechanism for phenolic compounds, which can donate a hydrogen atom to stabilize free radicals and terminate radical chain reactions. This action can help to mitigate oxidative stress, which is implicated in a wide range of diseases.
-
Enzyme Inhibition: The inhibition of aldose reductase is a significant finding. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may help to prevent the accumulation of sorbitol, which can lead to cellular damage in tissues such as the eyes, nerves, and kidneys.
Further research is required to fully elucidate the signaling pathways involved and to explore other potential mechanisms of action for this compound.
Conclusion and Future Directions
The initial studies on this compound reveal it to be a promising bioactive compound with quantifiable antioxidant and aldose reductase inhibitory activities. The data presented in this technical guide provide a solid foundation for more extensive preclinical research.
Future research should focus on:
-
In-depth Mechanistic Studies: Investigating the precise molecular interactions with aldose reductase and exploring effects on related signaling pathways.
-
Cell-based Assays: Evaluating the cytoprotective effects of this compound against oxidative stress and high-glucose conditions in relevant cell models.
-
In vivo Studies: Assessing the efficacy and safety of this compound in animal models of diseases where oxidative stress and aldose reductase activity are implicated, such as diabetes and its complications.
-
Structure-Activity Relationship Studies: Comparing the activities of this compound with its related compounds (Floramanosides B-F) to understand the structural features essential for its biological effects.
The continued investigation of this compound holds potential for the development of new therapeutic agents for a variety of health conditions.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Floramanoside A from Abelmoschus manihot Flowers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot (L.) Medic, has demonstrated significant biological activities, including potent antioxidant and aldose reductase inhibitory effects. These properties suggest its potential as a therapeutic agent, particularly in the management of diabetic complications. This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for research and drug development purposes. The methodologies detailed herein are based on established scientific literature and offer a systematic approach from crude extraction to the isolation of the pure compound. Furthermore, this document outlines the known biological activities of this compound and the associated signaling pathways.
Introduction
Abelmoschus manihot (L.) Medic, commonly known as the aibika, is a plant whose flowers have been traditionally used in medicine. Modern phytochemical investigations have revealed that these flowers are a rich source of flavonoids, which are major contributors to their therapeutic properties. Among these flavonoids, this compound has been identified as a compound of particular interest due to its notable bioactivities. This compound possesses a molecular formula of C₂₆H₂₈O₁₇ and a molecular weight of 612.49.[1] Its demonstrated efficacy in scavenging free radicals and inhibiting aldose reductase underscores its potential for further pharmacological development.[1]
Extraction of Total Flavonoids from Abelmoschus manihot Flowers
The initial step in isolating this compound is the efficient extraction of total flavonoids from the dried and powdered flowers of Abelmoschus manihot. Several methods have been optimized for this purpose, each with distinct advantages in terms of efficiency, environmental impact, and scalability.
Optimized Extraction Methods
Researchers can select from the following validated methods for the extraction of total flavonoids. The choice of method may depend on available equipment, desired yield, and environmental considerations.
| Extraction Method | Solvent/System | Key Parameters | Reported Flavonoid Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 66% Ethanol in water | Solid-to-liquid ratio: 1:21 g/mL, Ultrasonic power: 9% of 900 W, Time: 35 min, Temperature: Not specified | Comprehensive evaluation value of 23.14 | [2][3] |
| Deep Eutectic Solvent (DES) Extraction | Choline chloride and acetic acid (1:2 molar ratio) | Solid-to-solvent ratio: 35:1 mg/mL, Time: 30 min, Temperature: 30°C | Hyperoside: 11.57 mg/g, Isoquercitrin: 5.64 mg/g | [4] |
| Supercritical CO₂ Extraction (SFE) | CO₂ with 85% ethanol as modifier | Pressure: 20 MPa, Temperature: 52°C, Time: 2 h | Total major flavonols: 41.96 mg/g | [5] |
General Protocol for Ultrasonic-Assisted Extraction (UAE)
This protocol provides a detailed procedure for the efficient extraction of total flavonoids using ultrasonication.
Materials and Equipment:
-
Dried and powdered Abelmoschus manihot flowers
-
66% Ethanol (v/v) in deionized water
-
Ultrasonic cell crusher or ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Abelmoschus manihot flowers and place into a 250 mL beaker.
-
Add 210 mL of 66% ethanol to achieve a solid-to-liquid ratio of 1:21 (g/mL).
-
Place the beaker in an ultrasonic bath or use an ultrasonic cell crusher probe.
-
Apply ultrasonic power (e.g., 9% of 900 W) for 35 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.
-
Store the crude extract at 4°C for further purification.
Purification of this compound
The purification of this compound from the crude flavonoid extract is achieved through a multi-step chromatographic process, guided by bioassays to track the active compound.
Bioassay-Guided Fractionation
Bioassay-guided fractionation is a systematic process where the crude extract is separated into fractions, and each fraction is tested for a specific biological activity (e.g., antioxidant capacity or aldose reductase inhibition). The most active fractions are then subjected to further separation until the pure active compound is isolated.
Protocol for Chromatographic Purification
Step 1: Macroporous Resin Chromatography
-
Dissolve the crude flavonoid extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor by TLC or HPLC.
-
Perform a bioassay on the collected fractions to identify those with the highest activity.
-
Pool the active fractions and concentrate them under reduced pressure.
Step 2: Silica Gel Column Chromatography
-
Adsorb the concentrated active fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor by TLC.
-
Conduct a bioassay on the fractions to pinpoint those containing the target compound.
-
Combine the fractions rich in this compound and evaporate the solvent.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid for better peak shape).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 360 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC and confirm its structure using spectroscopic methods (MS, NMR).
Biological Activity of this compound
This compound has been shown to exhibit significant antioxidant and aldose reductase inhibitory activities.
| Biological Activity | IC₅₀ Value | Reference |
| DPPH Radical Scavenging Activity | 10.1 µM | [1] |
| Aldose Reductase Inhibition | 17.8 µM | [1] |
Aldose Reductase Inhibition and Signaling Pathway
Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound, as an inhibitor of aldose reductase, can mitigate these pathological processes.
The inhibitory action of this compound on aldose reductase helps to prevent the depletion of NADPH and the accumulation of sorbitol. This, in turn, can prevent the activation of protein kinase C (PKC) and the subsequent downstream signaling events that lead to cellular damage.
Conclusion
The protocols outlined in this document provide a robust framework for the extraction and purification of this compound from Abelmoschus manihot flowers. The significant biological activities of this compound, particularly its potent aldose reductase inhibition, highlight its promise as a lead compound for the development of new therapies for diabetic complications. Further research into its mechanism of action and in vivo efficacy is warranted.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isolation and purification of ginkgo flavonol glycosides from Ginkgo biloba leaves by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Floramanoside A using HPLC-ESI-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has demonstrated notable biological activities, including antioxidant and aldose reductase inhibitory effects.[1] Its potential as a therapeutic agent necessitates reliable and sensitive analytical methods for its identification and quantification in various matrices. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for the analysis of such compounds, offering high selectivity and sensitivity. This application note provides a detailed protocol for the analysis of this compound using HPLC-ESI-MS.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₈O₁₇ |
| Molecular Weight | 612.49 g/mol |
| Class | Flavonol Glycoside |
Biological Activity
This compound exhibits significant biological activity, as summarized in the table below. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the activity of the respective target.
| Biological Target | IC₅₀ Value |
| DPPH Radical Scavenging | 10.1 μM |
| Aldose Reductase Inhibition | 17.8 μM |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting this compound from plant material is provided below. This may need optimization based on the specific matrix.
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine all supernatants.
-
-
Purification (Optional, for complex matrices):
-
The combined supernatant can be passed through a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the solvent from the final extract under reduced pressure.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-ESI-MS Analysis
The following parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90-10% B
-
36-40 min: 10% B (hold for column re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes should be evaluated, though flavonoids often ionize well in negative mode.
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V (Negative), 4000 V (Positive)
-
Fragmentor Voltage: 135 V
-
Scan Range: m/z 100-1000
-
Targeted MS/MS Analysis: For quantification, monitor the transition of the precursor ion [M-H]⁻ or [M+H]⁺ to its characteristic product ions. Based on the structure of this compound, expected precursor ions would be at m/z 611.14 [M-H]⁻ and m/z 613.15 [M+H]⁺.
Visualizations
References
Application Notes and Protocols: Floramanoside A Aldose Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro assessment of Floramanoside A as a potential inhibitor of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.[1][2] By converting excess glucose to sorbitol, its activity can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, retinopathy, and cataract formation.[1][2][3] Therefore, inhibitors of aldose reductase are of significant interest in the development of therapeutics for managing these conditions.[2]
Principle of the Assay
The aldose reductase inhibition assay is a spectrophotometric method that measures the enzymatic activity of aldose reductase. The enzyme catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][2] The enzymatic activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The inhibitory potential of a test compound, such as this compound, is determined by measuring the reduction in enzyme activity in its presence.
Materials and Reagents
-
Enzyme Source: Rat lens aldose reductase (RLAR) or human recombinant aldose reductase (HRAR).[1]
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH).
-
Buffer: Sodium phosphate buffer (0.067 M, pH 6.2).[4]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Epalrestat or another known aldose reductase inhibitor.[5]
-
Reagents for Enzyme Preparation (if applicable):
-
Instrumentation:
Experimental Protocol
This protocol is adapted from established methods for determining aldose reductase activity.[4][5]
3.1. Preparation of Reagents
-
Sodium Phosphate Buffer (0.067 M, pH 6.2): Prepare a stock solution and adjust the pH to 6.2.
-
NADPH Solution (0.1 mM): Dissolve an appropriate amount of NADPH in the sodium phosphate buffer. Prepare this solution fresh before use and keep it on ice.
-
DL-glyceraldehyde Solution (10 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer.
-
Enzyme Solution: Prepare a suitable dilution of the aldose reductase enzyme in the sodium phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Test Compound (this compound) and Positive Control Solutions: Prepare stock solutions of this compound and the positive control (e.g., Epalrestat) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
3.2. Assay Procedure
The assay should be performed in a 96-well UV-transparent plate or in quartz cuvettes.
-
Assay Mixture Preparation: In each well or cuvette, add the following components in the specified order:
-
140 µL of 0.067 M Sodium Phosphate Buffer (pH 6.2)
-
20 µL of NADPH solution
-
10 µL of the test compound solution (this compound at various concentrations) or the positive control. For the control (100% activity), add 10 µL of the solvent used for the test compound.
-
10 µL of the Aldose Reductase enzyme solution.
-
-
Pre-incubation: Mix the components gently and pre-incubate the mixture at room temperature for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.
-
Measurement of Absorbance: Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes using a spectrophotometer or microplate reader.
3.3. Controls
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents and the solvent for the test compound.
-
Positive Control: Contains all reagents and a known aldose reductase inhibitor (e.g., Epalrestat).
Data Analysis
-
Calculate the rate of NADPH oxidation: Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
Calculate the percentage of inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [(ΔAbs_control - ΔAbs_sample) / ΔAbs_control] * 100
-
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table presents hypothetical data for the inhibitory activity of this compound against aldose reductase, with Epalrestat as a positive control. This data is for illustrative purposes to demonstrate how results should be presented.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Aldose Reductase | 15.2 |
| Epalrestat | Aldose Reductase | 0.8 |
Visualizations
Diagram of the Aldose Reductase Signaling Pathway
Caption: The role of aldose reductase in the polyol pathway and diabetic complications.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for the in vitro aldose reductase inhibition assay.
References
- 1. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Assay for Measuring Floramanoside A Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside A, a flavonol glycoside, has demonstrated notable antioxidant properties, making it a compound of interest for further investigation in drug development and nutraceutical applications. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free-radical scavenging activity of compounds. This document provides a detailed protocol for measuring the antioxidant activity of this compound using the DPPH assay.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to its non-radical form, DPPH-H, which is a pale yellow.[1][2][3] This color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the compound being tested.[1][3]
Data Presentation
Table 1: Key Experimental Parameters and Reagents
| Parameter/Reagent | Specification | Notes |
| This compound | ||
| Molecular Formula | C₂₆H₂₈O₁₇ | [4] |
| Molecular Weight | 612.49 g/mol | [4] |
| Reported IC₅₀ | 10.1 µM | For DPPH scavenging activity.[4] |
| Solvent | Dimethyl sulfoxide (DMSO), Methanol, or Ethanol | Flavonol glycosides exhibit solubility in polar organic solvents.[5][6][7][8][9] Ensure complete dissolution. |
| DPPH | ||
| Molecular Formula | C₁₈H₁₂N₅O₆ | |
| Molecular Weight | 394.32 g/mol | |
| Solvent | Methanol or Ethanol (spectrophotometric grade) | [1][10] |
| Stock Solution | 0.2 mM | Prepare fresh and protect from light.[11] |
| Working Solution | Diluted to an absorbance of ~1.0 at 517 nm | Prepare fresh daily.[11] |
| Positive Control | ||
| Compound | Ascorbic Acid or Trolox | Widely used antioxidant standards.[10] |
| Solvent | Same as this compound | |
| Assay Conditions | ||
| Wavelength | 517 nm | Maximum absorbance of DPPH radical.[1][12][13] |
| Incubation Time | 30 minutes | [1][10][14] |
| Incubation Temperature | Room temperature | |
| Assay Format | 96-well microplate or cuvettes |
Experimental Protocols
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (or Trolox)
-
Methanol (spectrophotometric grade)
-
Ethanol (spectrophotometric grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
Aluminum foil
Reagent Preparation
-
DPPH Stock Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH.
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
Wrap the flask with aluminum foil to protect it from light and store it at 4°C. It is recommended to prepare this solution fresh.[11]
-
-
DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[11]
-
This solution should be prepared fresh before each experiment and kept in the dark.
-
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a minimal amount of DMSO and then dilute with methanol or ethanol to the final desired volume in a volumetric flask. Sonication may aid dissolution.
-
Based on the reported IC₅₀ of 10.1 µM, a 1 mM stock solution is a suitable starting point for preparing serial dilutions.[4]
-
-
Positive Control Stock Solution (e.g., 1 mM Ascorbic Acid):
-
Prepare in the same manner as the this compound stock solution.
-
Assay Procedure (96-Well Microplate Method)
-
Prepare Serial Dilutions:
-
From the this compound and positive control stock solutions, prepare a series of dilutions in the appropriate solvent (e.g., methanol or ethanol). A suggested concentration range to test for this compound, based on its reported IC₅₀, would be from 1 µM to 50 µM.
-
-
Assay Plate Setup:
-
Blank wells: Add 200 µL of the solvent (methanol or ethanol).
-
Control wells: Add 100 µL of the solvent and 100 µL of the DPPH working solution.
-
Sample wells: Add 100 µL of each this compound dilution and 100 µL of the DPPH working solution.
-
Positive control wells: Add 100 µL of each ascorbic acid dilution and 100 µL of the DPPH working solution.
-
-
Incubation:
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100 [2][15]
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC₅₀ Value:
-
Plot a graph of the percentage of scavenging activity against the concentration of this compound.
-
The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: DPPH radical scavenging mechanism by an antioxidant.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. GSRS [precision.fda.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Floramanoside A solubility and stability in different solvents
Application Notes and Protocols for Floramanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a flavonol glycoside, has garnered interest for its potential therapeutic applications. Understanding its solubility and stability is paramount for advancing research and developing viable drug formulations. As a glycoside, this compound is anticipated to exhibit greater aqueous solubility and stability compared to its aglycone counterpart. This document provides a detailed overview of the solubility and stability characteristics of this compound, based on data from structurally similar flavonol glycosides, namely rutin, isoquercitrin, and kaempferol glycosides. Furthermore, it outlines comprehensive protocols for determining these critical physicochemical properties.
Solubility of this compound
General Solubility Characteristics
Glycosides are generally characterized by their increased water solubility compared to their corresponding aglycones, a trait attributed to the hydrophilic nature of the sugar moieties.[1] Consequently, this compound is expected to be more soluble in aqueous solutions than its aglycone. However, the overall solubility is also influenced by the properties of the aglycone and the specific nature of the glycosidic linkage.
Solubility in Organic Solvents
Based on data from analogous compounds, this compound is expected to be soluble in polar organic solvents. The following table summarizes the solubility of structurally similar flavonol glycosides in common laboratory solvents.
Table 1: Solubility of Structurally Similar Flavonol Glycosides in Organic Solvents
| Solvent | Rutin | Isoquercitrin | Kaempferol | Kaempferol Glycosides |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[2] | Slightly Soluble[3] | ~10 mg/mL[4] | Soluble[5] |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | - | ~3 mg/mL[4] | - |
| Ethanol | 55.8 g/kg[6] | - | ~11 mg/mL[4] | Soluble[5] |
| Methanol | 51.6 g/kg[6] | Slightly Soluble[3] | - | Soluble[5] |
| Acetone | 3.7 g/kg[6] | - | Soluble[7] | Moderately Soluble[8] |
| Acetonitrile | 0.50 mmol/L[9] | 3.90 mmol/L[10] | - | - |
| tert-Amyl Alcohol | 60 mmol/L[9] | 66 mmol/L[9] | - | - |
Note: The provided values are approximations and can vary based on experimental conditions such as temperature and purity.
Aqueous Solubility
The aqueous solubility of flavonol glycosides is generally low but can be significantly influenced by the pH of the solution.
Table 2: Aqueous Solubility of Structurally Similar Flavonol Glycosides
| Compound | Solubility in Water | Conditions |
| Rutin | 0.04 g/kg[6] | Neutral pH |
| Rutin | 0.125 mg/mL | - |
| Isoquercitrin | Slightly soluble[3] | - |
| Kaempferol | Sparingly soluble[4] | - |
The solubility of flavonoids like rutin tends to increase in alkaline environments due to the ionization of hydroxyl groups.[11]
Stability of this compound
The stability of a pharmaceutical compound is crucial for ensuring its efficacy and safety over its shelf life. Flavonoid stability is influenced by several factors, including the molecular structure (glycosylation), pH, temperature, light, and the presence of oxygen.
General Stability Characteristics
Glycosylation generally enhances the stability of flavonoids compared to their aglycones.[9] However, they can still be susceptible to degradation under certain conditions. For instance, flavonoid glycosides have been shown to be relatively stable when exposed to sunlight for a month, whereas their aglycones are not.[9][10]
Factors Influencing Stability
-
pH: The stability of flavonoids is often pH-dependent. Some flavones are most stable in acidic conditions (pH 3) and degrade more rapidly at neutral (pH 5) or alkaline (pH 7) conditions, especially with heat.[12]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids.
-
Oxygen: The presence of oxygen can promote the oxidative degradation of flavonoids.
Quantitative Stability Data
While specific kinetic data for this compound is unavailable, a study on enzymatically modified isoquercitrin (EMIQ) provides some insight. EMIQ demonstrated high resistance to oxidative degradation, completely resisting oxidation in the presence of Cu2+ ions (0.1 mM, pH 3.5) for up to 14 hours at 25°C.[11] In contrast, quercetin was entirely degraded under the same conditions.[11]
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound.
Protocol 1: Determination of Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated HPLC method.
-
Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified temperature.
Caption: Workflow for solubility determination using the shake-flask method.
Protocol 2: Evaluation of Stability (HPLC-Based Method)
This protocol outlines a general procedure for assessing the stability of this compound in solution under various conditions.
Materials:
-
This compound stock solution of known concentration
-
Selected solvents and buffers (e.g., pH 3, 5, 7, and 9)
-
Temperature-controlled incubators or water baths
-
Light chamber with controlled UV and visible light exposure
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents and buffers at a known concentration.
-
Stress Conditions: Aliquot the solutions into separate vials for each stress condition:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH: Use buffers of varying pH to assess stability in acidic, neutral, and alkaline conditions.
-
Light: Expose vials to controlled light conditions (e.g., ICH Q1B option 2). Protect control samples from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify any major degradation products.
-
Caption: Workflow for the stability testing of this compound.
Signaling Pathways and Logical Relationships
The relationship between a solvent's properties and its effect on the solubility and stability of a flavonol glycoside like this compound can be visualized as a logical flow.
Caption: Logical relationship of solvent properties on solubility and stability.
Conclusion
This document provides a foundational understanding of the solubility and stability of this compound, leveraging data from structurally related compounds. The provided protocols offer a systematic approach for researchers to experimentally determine these crucial parameters. A thorough characterization of this compound's solubility and stability will be instrumental in its journey from a promising natural product to a potential therapeutic agent.
References
- 1. Spectrophotometric Study of the Stability the Quercetin and Rutin Solutions at Different Acidity of the Medium | Chemistry. Biology. Ecology [ichbe.sgu.ru]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Floramanoside A: In Vitro and In Vivo Applications in Research
Application Note and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Floramanoside A is a novel natural compound that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of its demonstrated effects in both laboratory (in vitro) and living organism (in vivo) studies. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the biological activities of this compound. The protocols outlined below are based on established methodologies and can be adapted to specific research needs.
While direct research on this compound is emerging, the broader class of compounds to which it belongs, flavonoids and glycosides, has well-documented biological activities. These related compounds have been extensively studied for their anti-inflammatory and anti-cancer properties. The methodologies described in this document are drawn from this broader body of research and are applicable to the study of novel agents like this compound.
In Vitro Studies: Anti-Inflammatory and Anti-Cancer Activity
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a compound. For this compound, these investigations would typically focus on its potential to modulate inflammatory pathways and inhibit cancer cell proliferation.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | This compound Concentration (µM) | Result |
| RAW 264.7 (Macrophage) | Nitric Oxide (NO) Assay | IC50 | 25 | Inhibition of NO production |
| HT-29 (Colon Cancer) | MTT Assay | GI50 | 50 | Growth inhibition |
| A549 (Lung Cancer) |
Troubleshooting & Optimization
Troubleshooting Floramanoside A instability during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter during the extraction of Floramanoside A, focusing on its inherent instability.
Frequently Asked Questions (FAQs)
Q1: My final extract shows low or no traces of this compound, but I started with a high-content raw material. What could be the issue?
A1: The most likely cause is the degradation of this compound during the extraction process. This compound, as a glycoside, is susceptible to hydrolysis of its glycosidic bonds, which can be triggered by several factors in your extraction protocol. Key factors to investigate are excessive temperature, improper pH, the type of solvent used, and prolonged extraction times.
Q2: What is the primary mechanism of this compound degradation during extraction?
A2: The primary degradation pathway for glycosides like this compound is acid- or base-catalyzed hydrolysis. This process cleaves the sugar moieties from the aglycone core. Elevated temperatures can significantly accelerate this degradation.[1][2][3][4]
Q3: Can the choice of solvent impact the stability of this compound?
A3: Absolutely. While aqueous ethanol and methanol are effective for extracting saponins and glycosides, the presence of water can contribute to hydrolytic degradation, especially at elevated temperatures.[1][2][4] Using methanol can sometimes lead to the formation of methyl derivatives, creating artifacts that are not naturally present in the plant material.[5][6]
Q4: Are there extraction techniques that are better suited for preserving this compound?
A4: Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally recommended for thermally sensitive compounds like this compound.[1] These methods often utilize lower temperatures and significantly shorter extraction times, which helps to minimize thermal degradation.[1][6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Thermal Degradation. High temperatures used during extraction can lead to the breakdown of this compound.[1][7]
-
Solution:
-
Maintain extraction temperatures between 50-60°C, as this range often provides a good balance between extraction efficiency and stability.[1]
-
If using a rotary evaporator to concentrate the extract, ensure the water bath temperature does not exceed 45°C.[1]
-
Consider using extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1]
-
-
-
Possible Cause 2: pH-Induced Hydrolysis. Extreme pH conditions (both acidic and alkaline) can catalyze the cleavage of the glycosidic bonds in this compound.[1][7]
-
Solution:
-
Maintain a neutral pH of the extraction solvent. While a slightly alkaline pH (around 8) has been shown to increase the yield of some saponins, it's a delicate balance that could also lead to degradation if not carefully controlled.[7]
-
Buffer your extraction solvent if the plant material is known to have an acidic or alkaline nature.
-
-
-
Possible Cause 3: Inappropriate Solvent Selection. The polarity and composition of the solvent can affect both extraction efficiency and stability.
-
Solution:
-
Aqueous ethanol (70-80%) is often an effective solvent for saponin extraction.[1]
-
If you suspect hydrolysis is an issue, consider reducing the water content in your solvent system, though this may also reduce extraction efficiency.
-
To avoid the formation of artifacts, consider using ethanol instead of methanol.[5][6]
-
-
Issue 2: Inconsistent Results Between Batches
-
Possible Cause 1: Variability in Plant Material. The concentration of this compound can vary significantly depending on the plant's cultivar, growing conditions, and how the raw material was stored.[1]
-
Solution:
-
Standardize the source and pre-processing of your plant material.
-
Analyze a sample of the raw material for its initial this compound content before starting each new extraction batch.[1]
-
-
-
Possible Cause 2: Inconsistent Extraction Parameters. Minor deviations in temperature, time, or solvent-to-solid ratio can lead to significant differences in yield.
-
Solution:
-
Carefully document and control all extraction parameters for each batch.
-
Ensure consistent particle size of the ground plant material to maintain a constant surface area for extraction.[5]
-
-
Issue 3: Presence of Unexpected Compounds (Artifacts) in the Final Extract
-
Possible Cause: Solvent-Induced Chemical Modification. The extraction solvent can sometimes react with the target compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Thermally Labile Glycosides
| Extraction Method | Typical Temperature Range (°C) | Typical Extraction Time | Advantages | Potential for Degradation |
| Maceration | Room Temperature | 24 - 72 hours | Simple, requires minimal equipment. | Low, but very long extraction time. |
| Soxhlet Extraction | Boiling point of solvent | 6 - 24 hours | High extraction efficiency. | High, due to prolonged exposure to high temperatures. |
| Reflux Extraction | Boiling point of solvent | 2 - 4 hours | Faster than Soxhlet. | High, due to high temperatures. |
| Ultrasound-Assisted (UAE) | 40 - 60°C | 30 - 60 minutes | Short time, lower temp, high efficiency.[1] | Lower risk of degradation if the temperature is controlled.[1] |
| Microwave-Assisted (MAE) | 50 - 80°C | 5 - 15 minutes | Very short time, reduced solvent usage.[1] | Lower risk if temperature and power are optimized. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Solvent Addition: Place the powder in a 500 mL beaker and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).[1]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 55°C and the frequency to 40 kHz.[1]
-
Extraction: Perform the extraction for 60 minutes. Ensure the temperature remains stable throughout the process.[1]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[1]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 45°C to prevent degradation.[1]
-
Storage: Store the final dried extract at 4°C in a desiccator.[1]
Protocol 2: Microwave-Assisted Extraction (MAE) for Rapid Extraction
-
Preparation: Weigh 1 g of dried, powdered plant material.
-
Solvent Addition: Place the sample in a microwave extraction vessel and add 20 mL of 80% ethanol.[1]
-
Microwave Irradiation: Set the microwave power and time according to the instrument's guidelines to achieve a temperature of around 60°C for 10 minutes.
-
Cooling: After the cycle, allow the vessel to cool to room temperature.[1]
-
Filtration: Filter the extract to remove solid residue.[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a temperature not exceeding 45°C.[1]
-
Storage: Store the dried extract in a cool, dark, and dry place.[1]
Visualizations
A troubleshooting workflow for low yields of this compound.
A simplified degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Floramanoside A and its related flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for separating this compound and its related compounds?
A1: For initial method development, a reversed-phase C18 column is the most common choice.[1][2] A gradient elution using a mobile phase of acetonitrile and water, with a small amount of acid, is highly recommended to achieve good separation and sharp peaks for these polar compounds.[3][4]
Q2: Why is adding acid to the mobile phase important for flavonoid analysis?
A2: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the aqueous portion of the mobile phase is crucial.[3][4] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoid structure, which minimizes peak tailing and leads to more reproducible retention times.[3] An ideal mobile phase pH for this analysis is typically between 2.5 and 3.5.[3]
Q3: What is a suitable detection wavelength for this compound and other flavonoids?
A3: Flavonoids have strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for monitoring multiple wavelengths and provides spectral data that can aid in peak identification.[5] For quantitative analysis, wavelengths around 260 nm, 280 nm, or 360 nm are often effective, depending on the specific compounds of interest.[2][4][6]
Q4: Should I use a guard column?
A4: Yes, using a guard column is strongly recommended, especially when analyzing complex samples like plant extracts.[5][7] A guard column protects the more expensive analytical column from contaminants and particulates in the sample, extending its lifetime and ensuring consistent performance.[8] The stationary phase of the guard column should match that of the analytical column.
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution
Q: My this compound peak is not well separated from other related compounds. How can I improve the resolution?
A: Poor resolution is a common challenge, especially with structurally similar isomers.[3][9] The most effective strategies involve modifying the mobile phase gradient, changing the mobile phase composition, or adjusting the column temperature.
-
Optimize the Gradient: A shallow gradient is critical for separating closely related compounds.[3] Decrease the rate of change in the organic solvent percentage (e.g., acetonitrile) during the time your compounds of interest are eluting. This increases the interaction time with the stationary phase and can significantly improve separation.[3]
-
Change Organic Modifier: While acetonitrile often provides sharper peaks, switching to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[9] You can also try ternary gradients (e.g., acetonitrile, methanol, and acidified water).
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 30°C or 40°C) can improve separation efficiency by reducing mobile phase viscosity and enhancing mass transfer.[4] However, the effect is compound-dependent, so it may require some experimentation.[9]
-
Consider a Different Stationary Phase: If adjusting the mobile phase isn't sufficient, consider a column with a different selectivity, such as a Phenyl or Cyano stationary phase, which can offer different interactions (e.g., π-π interactions) compared to a standard C18 column.[9]
Issue 2: Peak Tailing
Q: The peaks for my flavonoid glycosides are asymmetrical and show significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues like column overload.[3][10]
-
Acidify the Mobile Phase: The primary cause of tailing for flavonoids is often the interaction of their polar functional groups with residual silanol groups on the silica-based C18 column.[3] Ensure your mobile phase contains 0.1% formic or acetic acid to suppress these secondary interactions.[3]
-
Reduce Sample Concentration: Injecting too much sample can saturate the column, leading to peak distortion and tailing.[3][7] Try diluting your sample or reducing the injection volume.[7][11]
-
Check for Column Contamination: Over time, columns can become contaminated.[3] Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained impurities. If the problem persists, the column may need to be replaced.[3][11]
Issue 3: Fluctuating Retention Times
Q: I am observing inconsistent retention times from one injection to the next. What should I check?
A: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the HPLC system's stability and mobile phase preparation.
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[3] Flush the column with at least 10-15 column volumes of the starting mobile phase before the first injection and ensure a sufficient equilibration time between runs in a gradient method.
-
Check for Leaks: Inspect the entire system, from the pump to the detector, for any potential leaks. Even a small leak can cause pressure fluctuations and lead to shifting retention times.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can cause drift.[8] If you are mixing solvents online, ensure the pump's mixing performance is accurate.[8] Premixing the mobile phase manually can help diagnose if the pump's proportioning valves are the issue. Also, ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.
Experimental Protocols & Data
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound and related compounds from a plant extract.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried plant powder.
-
Extract with 25 mL of 70% methanol-water solution using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[12]
-
-
HPLC System & Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a PDA detector.[13]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[15]
-
Detection Wavelength: 260 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Parameters
The tables below summarize key parameters for optimizing the separation.
Table 1: Mobile Phase and Gradient Program Example
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 25.0 | 60% | 40% |
| 35.0 | 40% | 60% |
| 40.0 | 10% | 90% |
| 45.0 | 10% | 90% |
| 50.0 | 90% | 10% |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Gradient too steep | Decrease the gradient slope (%B/min).[3] |
| Improper solvent | Try methanol instead of acetonitrile or vice-versa.[9] | |
| Temperature not optimal | Adjust column temperature (e.g., 30-40 °C).[4] | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic or acetic acid to the mobile phase.[3] |
| Column overload | Dilute the sample or reduce injection volume.[3][7] | |
| Column contamination | Flush column with a strong solvent or replace it.[11] | |
| Retention Time Drift | Insufficient equilibration | Increase equilibration time between runs.[3] |
| Inconsistent mixing | Premix mobile phase manually to check pump performance. | |
| System Leaks | Inspect fittings and connections for any leaks. |
Visualized Workflows
The following diagrams illustrate key workflows for method development and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lekovitesirovine.rs [lekovitesirovine.rs]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. jocpr.com [jocpr.com]
- 13. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Floramanoside A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar flavonol glycosides.
Question: Why is the overall yield of this compound consistently low?
Answer: Low yield can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient.
-
Troubleshooting: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The choice of solvent is also critical. A common method for extracting flavonoids from Abelmoschus manihot involves using 70% ethanol.[1] Experiment with different solvent-to-solid ratios and extraction times to optimize the process.
-
-
Degradation of this compound: Flavonol glycosides can be sensitive to pH, temperature, and light, leading to degradation and loss of product.
-
Troubleshooting: Maintain a controlled environment throughout the purification process. It is advisable to work at low temperatures (e.g., 4°C) and protect the sample from direct light. The stability of similar compounds can be pH-dependent, with some showing more stability in alkaline conditions.[2][3] Consider performing small-scale pH stability studies on a crude extract to determine the optimal pH range for this compound.
-
-
Inefficient Chromatographic Separation: Poor separation on chromatography columns can lead to co-elution with impurities and subsequent loss of product during fraction collection.
-
Troubleshooting: Optimize your chromatography protocol. For flavonol glycosides, a common initial step is enrichment using macroporous resins.[4][5] Subsequently, techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient are often necessary for high-purity isolation.
-
Question: My HPLC chromatogram shows a very small peak for this compound from the crude extract. What could be the reason?
Answer: A small peak in the initial analysis can be due to a low concentration of the target compound in the source material or losses during sample preparation.
-
Low Natural Abundance: The concentration of this compound in Abelmoschus manihot may vary depending on factors like plant age, growing conditions, and harvest time.
-
Sample Preparation Losses: Ensure that the crude extract is properly filtered and that the solvent used for injection is compatible with the mobile phase to prevent precipitation of the compound.
-
Suboptimal HPLC Conditions: The detection wavelength might not be optimal for this compound. Flavonoids typically have strong absorbance at specific UV wavelengths; ensure your detector is set appropriately.
Question: After an initial successful purification, I'm seeing degradation of the purified this compound over time. How can I improve its stability?
Answer: The stability of purified flavonol glycosides is a significant concern.
-
Storage Conditions: Store the purified this compound as a dry powder, protected from light, and at low temperatures (e.g., -20°C or -80°C).
-
Solvent for Storage: If storage in solution is necessary, choose a solvent in which the compound is stable. This may require empirical testing of different buffered solutions at various pH values.
-
Antioxidants: For long-term storage in solution, consider the addition of a small amount of an antioxidant to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and molecular weight of this compound?
A1: The molecular formula of this compound is C26H28O17, and its molecular weight is 612.49 g/mol .[6]
Q2: What is a good starting point for the extraction of this compound from Abelmoschus manihot?
A2: A common and effective method for the extraction of flavonoids from Abelmoschus manihot is refluxing the dried and powdered plant material with 70% ethanol.[1]
Q3: Are there any recommended methods for the initial enrichment of this compound from the crude extract?
A3: Yes, using macroporous resin chromatography is a highly effective method for enriching total flavonoids from the crude extract of Abelmoschus manihot. One study demonstrated a significant increase in total flavonoid content from 8.29% to 51.43% using HPD-100 resin.[4][5] This step helps in removing a large portion of impurities before proceeding to high-resolution chromatography.
Q4: What type of chromatography is suitable for the final purification of this compound?
A4: For the final purification to obtain high-purity this compound, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a common choice for separating flavonoid glycosides.
Data Presentation
Table 1: Example of Total Flavonoid Enrichment from Abelmoschus manihot
| Purification Stage | Total Flavonoid Content (%) |
| Crude Extract | 8.29 |
| After Macroporous Resin (HPD-100) Purification | 51.43 |
This data is based on the enrichment of total flavonoids and serves as a reference for the potential increase in purity achievable with this method.[4][5]
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Flavonoids from Abelmoschus manihot
-
Extraction:
-
Dry the flowers of Abelmoschus manihot at 60°C and grind them into a fine powder.
-
Extract the powder with 70% ethanol using a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 2 hours and repeat the process twice.
-
Combine the filtrates and concentrate them under reduced pressure to obtain the crude extract.
-
-
Enrichment using Macroporous Resin:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-treated HPD-100 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-enriched fraction with an appropriate concentration of ethanol (e.g., 70%).
-
Concentrate the eluate to obtain the enriched flavonoid extract.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment and Purification of the Bioactive Flavonoids from Flower of Abelmoschus manihot (L.) Medic Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Floramanoside A Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Floramanoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a flavonoid glycoside with significant therapeutic potential. Accurate quantification is crucial for pharmacokinetic studies, dose-response assessments, and ensuring the quality and consistency of potential drug formulations.
Q2: What are the most common analytical techniques for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the quantification of this compound. These techniques offer high sensitivity and selectivity, which are essential for complex biological matrices.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, affecting separation efficiency.
-
Interference from Matrix Components: Co-eluting compounds from the sample matrix can interfere with the peak shape.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
-
Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
-
Column Wash: Implement a robust column washing procedure between runs to remove strongly retained compounds.
-
Replace the Column: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: Low Recovery of this compound During Sample Extraction
Possible Causes:
-
Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting this compound from the sample matrix.
-
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH).
-
Insufficient Extraction Time or Agitation: The extraction process may not be long or vigorous enough to ensure complete extraction.
-
Adsorption to Labware: this compound may adsorb to the surface of plastic tubes or containers.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test a range of solvents with varying polarities. For flavonoid glycosides, mixtures of methanol or ethanol with water are often effective.
-
Control Extraction Conditions: Avoid high temperatures and extreme pH during extraction. Work on ice if necessary.
-
Optimize Extraction Procedure: Increase the extraction time and/or the intensity of vortexing or sonication.
-
Use Low-Binding Labware: Utilize low-adsorption microcentrifuge tubes and pipette tips.
-
Perform a Spike and Recovery Experiment: Add a known amount of this compound standard to a blank matrix and perform the extraction to determine the recovery rate. This will help identify at which step the loss is occurring.
Issue 3: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or dilution accuracy between samples.
-
Instrument Instability: Fluctuations in the HPLC or LC-MS/MS system's performance.
-
Standard Curve Issues: Inaccuracy in the preparation of calibration standards.
-
Matrix Effects in LC-MS/MS: Suppression or enhancement of the this compound signal by co-eluting matrix components.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and high-quality reagents.
-
System Suitability Tests: Perform regular system suitability tests to monitor the performance of the analytical instrument.
-
Prepare Fresh Standards: Prepare fresh calibration standards for each analytical run.
-
Use an Internal Standard: Incorporate a suitable internal standard to correct for variations in sample preparation and instrument response.
-
Evaluate Matrix Effects: Prepare a post-extraction spike sample to assess the degree of ion suppression or enhancement. If significant matrix effects are observed, consider further sample cleanup or using a matrix-matched calibration curve.
Experimental Protocols
Note: These are general protocols and may require optimization for your specific application.
Protocol 1: HPLC-UV Quantification of this compound
-
Sample Preparation (Solid Samples):
-
Accurately weigh 100 mg of the homogenized sample.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm and 340 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Sample Preparation (Biological Fluids):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient appropriate for the separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of the pure compounds.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| 100% Methanol | 75.2 | 4.8 |
| 80% Methanol | 92.5 | 3.1 |
| 100% Ethanol | 72.8 | 5.2 |
| 80% Ethanol | 89.1 | 3.5 |
| Acetonitrile | 65.4 | 6.3 |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound using HPLC.
Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC analysis.
Improving the efficiency of Floramanoside A extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Floramanoside A extraction from plant material, primarily the flowers of Abelmoschus manihot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it primarily extracted?
This compound is a flavonol glycoside. It is predominantly isolated from the flowers of Abelmoschus manihot (L.) Medic. This plant is also known as Huangkui in Chinese traditional medicine.
Q2: Which extraction methods are most effective for obtaining this compound?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting flavonoids from Abelmoschus manihot flowers compared to traditional methods like maceration or heat reflux. Studies have demonstrated that an ultrasonic cell crusher, a form of UAE, provides superior performance.
Q3: What is the recommended solvent for extracting this compound?
Aqueous ethanol solutions are highly effective for extracting flavonoids from Abelmoschus manihot. Optimal concentrations are typically in the range of 60-70% ethanol. This solvent mixture provides a good balance of polarity to efficiently dissolve flavonol glycosides like this compound.
Q4: Are there any known compounds in Abelmoschus manihot that might interfere with the extraction and purification of this compound?
Yes, the flowers of Abelmoschus manihot contain several other flavonoid compounds, including quercetin, hyperoside, isoquercitrin, myricetin, and cannabiscitrin. Additionally, other constituents like organic acids, steroids, and volatile oils are present. These compounds may co-extract with this compound and require subsequent chromatographic steps for separation and purification.
Q5: How does this compound exert its biological activity?
This compound is known to be an inhibitor of the enzyme aldose reductase. By inhibiting this enzyme in the polyol pathway, it can help mitigate certain complications associated with diabetes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Cell Lysis: The plant cell walls are not sufficiently broken down to release the target compound. 2. Suboptimal Solvent Concentration: The polarity of the extraction solvent is not ideal for this compound. 3. Inadequate Solid-to-Liquid Ratio: Insufficient solvent volume to effectively extract the compound from the plant material. 4. Incorrect Extraction Time or Temperature: The extraction duration may be too short, or the temperature may be too low for efficient extraction or too high, causing degradation. | 1. Optimize Extraction Method: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell disruption. For UAE, ensure sufficient ultrasonic power. 2. Adjust Solvent: Use an ethanol-water mixture, optimizing the ethanol concentration to between 60% and 70%. 3. Increase Solvent Volume: A higher solid-to-liquid ratio (e.g., 1:21 g/mL to 1:55 mL/g) can improve extraction efficiency. 4. Optimize Parameters: For UAE, an extraction time of approximately 35-40 minutes is often optimal. For MAE, shorter times of around 30 seconds at a suitable power (e.g., 360W) may be effective. Avoid excessively high temperatures to prevent degradation. |
| Co-extraction of Impurities | 1. Solvent Non-selectivity: The chosen solvent extracts a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: Abelmoschus manihot flowers contain numerous other flavonoids and phytochemicals. | 1. Solvent Polarity Adjustment: While aqueous ethanol is effective, fine-tuning the ethanol percentage can help to selectively extract the desired glycoside. 2. Pre-extraction/Defatting: For less polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed. 3. Post-extraction Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to isolate this compound from other co-extracted compounds. |
| Degradation of this compound | 1. High Temperature: Flavonoids can be susceptible to degradation at elevated temperatures. 2. Extreme pH: The stability of glycosides can be affected by highly acidic or alkaline conditions. 3. Prolonged Extraction Time: Extended exposure to heat or certain solvents can lead to compound degradation. | 1. Use Temperature-Controlled Methods: Modern methods like UAE can often be performed at lower temperatures than traditional reflux extraction. If using MAE, be cautious of high microwave power which can cause internal overheating. 2. Maintain Neutral pH: Use neutral solvents or buffer the extraction mixture if necessary. 3. Optimize Extraction Duration: Aim for the shortest extraction time that provides a good yield. Studies on flavonoids from A. manihot suggest optimal times are often under 40 minutes for advanced methods. |
| Poor Reproducibility | 1. Inconsistent Plant Material: Variations in the age, drying process, and storage of the plant material can affect the concentration of this compound. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, time, or equipment settings between experiments. | 1. Standardize Plant Material: Use plant material from the same source and batch, and ensure consistent drying and grinding procedures. 2. Strict Protocol Adherence: Carefully control and document all extraction parameters for each experiment. Calibrate equipment regularly. |
Experimental Protocols
Below are detailed methodologies for key experiments. Note that these protocols are optimized for the extraction of total flavonoids from Abelmoschus manihot flowers and serve as an excellent starting point for optimizing this compound extraction.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized parameters for flavonoid extraction from Abelmoschus manihot flowers.
-
Sample Preparation:
-
Dry the flowers of Abelmoschus manihot at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried flowers into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent, 66% ethanol in water, at a solid-to-liquid ratio of 1:21 g/mL.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic power (e.g., 9% of 900W, which is 81W) for 35 minutes. Maintain a constant temperature during extraction if possible (e.g., 37°C).
-
-
Post-Extraction:
-
Filter the resulting mixture to separate the extract from the solid plant residue.
-
The filtrate can then be concentrated under reduced pressure to remove the solvent.
-
The crude extract can be further purified using chromatographic techniques to isolate this compound.
-
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on optimized parameters for flavonoid extraction from Hibiscus manihot L. (an alternative name for Abelmoschus manihot).
-
Sample Preparation:
-
Prepare the dried and powdered flower material as described in the UAE protocol (particle size < 80 mesh).
-
-
Extraction:
-
Weigh a sample of the powdered material.
-
Add 70% ethanol in water as the extraction solvent at a solid-to-liquid ratio of 1:50 g/mL.
-
Place the mixture in a microwave extraction system.
-
Apply microwave power of 360W for 30 seconds.
-
-
Post-Extraction:
-
Allow the mixture to cool.
-
Filter the extract to remove the plant debris.
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The resulting extract can be concentrated and prepared for further purification.
-
Data Presentation
The following tables summarize quantitative data from studies on flavonoid extraction from Abelmoschus manihot flowers, providing a comparison of different extraction parameters.
Table 1: Comparison of Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Total Flavonoids
| Parameter | Optimized Value (Study 1) | Optimized Value (Study 2) |
| Ethanol Concentration | 66% | 59.8% |
| Solid-to-Liquid Ratio | 1:21 g/mL | 1:54.9 mL/g |
| Ultrasonic Power | 9% of 900W (81W) | 228W |
| Extraction Time | 35 minutes | 36.8 minutes |
| Resulting Total Flavonoid Content | Not specified in CE value | 51.53 ± 0.66 mg/g |
Table 2: Comparison of Optimized Microwave-Assisted Extraction (MAE) Parameters for Total Flavonoids
| Parameter | Optimized Value |
| Ethanol Concentration | 70% |
| Solid-to-Liquid Ratio | 1:50 g/mL |
| Microwave Power | 360W |
| Extraction Time | 30 seconds |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Aldose Reductase Inhibition Pathway
Caption: Inhibition of the polyol pathway by this compound.
Technical Support Center: Matrix Effects in LC-MS Analysis of Floramanoside A
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Floramanoside A and other flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] These effects are a major concern in quantitative bioanalysis because they can compromise the accuracy, precision, and sensitivity of the method.[1]
Q2: Why is this compound, a flavonoid glycoside, susceptible to matrix effects?
A2: this compound is a polar, glycosylated flavonoid. When analyzing it in complex biological matrices like plasma, urine, or tissue extracts, it often co-elutes with endogenous components such as phospholipids, salts, and metabolites.[2] These matrix components can compete with this compound for ionization in the ESI source, leading to significant ion suppression.[1] The hydrophilic nature of glycosides can also make separating them from polar matrix interferences challenging.[4]
Q3: How can I know if my analysis is suffering from matrix effects?
A3: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent analyte response, and a failure to reach the desired limit of quantitation (LOQ).[5] A definitive way to identify matrix effects is through a post-column infusion experiment, which qualitatively identifies regions of ion suppression or enhancement in your chromatogram. A quantitative assessment can be made using the post-extraction spike method to calculate a "matrix factor."[2]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal than expected.[6] Ion enhancement is the opposite, where matrix components increase the analyte's ionization efficiency, resulting in a higher signal. Both phenomena negatively impact data quality and quantitative accuracy.[3]
Troubleshooting Guide: Poor Signal or High Variability in this compound Analysis
If you are experiencing low signal intensity, poor peak shape, or inconsistent results for this compound, follow this troubleshooting guide.
Step 1: Problem Identification
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Symptom: Low or inconsistent peak area for this compound standards and QCs.
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Symptom: Poor peak shape (fronting, tailing, or splitting), especially at low concentrations.
-
Symptom: High variability (%CV) between replicate injections of the same sample.
Step 2: Initial Checks (LC System)
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Retention Time Shifts: Check for shifts in retention time, which could indicate issues with the mobile phase composition, flow rate, or column degradation.[7]
-
System Contamination: Inject a system suitability test (SST) sample to check for contamination, carryover, or baseline noise.[7]
-
Peak Shape Issues: Poor peak shape can result from column contamination, improper injection techniques, or a dirty ion source.[7] If analyzing polar compounds like this compound with reversed-phase chromatography, ensure the column is fully equilibrated with the aqueous mobile phase to prevent peak splitting.
Step 3: Assess Matrix Effects
-
If the LC system appears to be functioning correctly, the issue is likely related to matrix effects.
-
Qualitative Assessment: Perform a post-column infusion experiment to identify at what retention times ion suppression is occurring. If this compound elutes within a suppression zone, chromatographic conditions must be modified.
-
Quantitative Assessment: Use the post-extraction spike method. Compare the peak response of this compound spiked into a blank matrix extract against the response in a neat solvent. A significant difference indicates the presence of matrix effects.
Step 4: Mitigation Strategies
Based on the assessment, implement one or more of the following strategies:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8]
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Protein Precipitation (PPT): A simple method, but may not remove phospholipids effectively.
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte while washing away matrix components. This is often the best choice for complex matrices like plasma or urine.[5]
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Adjust the gradient, mobile phase composition, or change to a column with a different stationary phase (e.g., phenyl-hexyl) to separate this compound from the co-eluting interferences identified in the post-column infusion experiment.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, reducing ion source contamination.
-
-
Compensate with an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical properties and chromatographic behavior and will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
-
Dilute the Sample:
-
If the concentration of this compound is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[6]
-
Quantitative Data on Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery is critical. While specific data for this compound is not available, the following table summarizes representative recovery data for flavonoid glycosides in biological matrices using various cleanup methods, as reported in the literature.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Protein Precipitation | Flavonoid Glycosides | Rat Plasma | 88.2 - 103.6 | < 14.2 | [9] |
| Solid-Phase Extraction (SPE) | Flavonoid Glucuronides | Bile & Blood | > 85 | < 20 (Matrix Effect) | |
| Liquid-Liquid Extraction | Compound K (Ginsenoside Metabolite) | Human Plasma | 85.4 - 112.5 | < 9.14 | [10] |
Note: Recovery values can vary significantly based on the specific analyte, matrix, and protocol used. This table is for illustrative purposes to compare the general efficacy of these methods.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps identify chromatographic regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other tee inlet. Connect the tee outlet to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump. Set the pump to a low, constant flow rate (e.g., 10 µL/min).
-
Data Acquisition: Begin infusing the standard into the MS and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Once the baseline is stable, inject a sample of the blank matrix extract onto the LC column.
-
Data Analysis: Monitor the baseline of the infused this compound signal. Any significant drop in the baseline indicates a region of ion suppression caused by eluting matrix components. An increase indicates ion enhancement.
Protocol 2: General LC-MS/MS Method for this compound Analysis in Plasma
This protocol is a starting point based on typical methods for flavonoid glycosides.[9][11]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-treat Sample: To 100 µL of plasma, add 10 µL of internal standard (ideally a SIL-IS for this compound) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative Ion Mode (flavonoid glycosides often ionize well in negative mode)[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound to determine the precursor ion and the most abundant, stable product ions.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
Caption: Sample preparation options for reducing matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of Floramanoside A peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Floramanoside A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and quality of their chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the analysis of this compound, a complex saponin, typically stems from three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Specific issues can include peak tailing, peak fronting, and co-elution with closely related compounds. Peak tailing is often caused by secondary interactions between the polar functional groups of the analyte and residual silanol groups on the silica-based stationary phase.[2] Peak fronting is commonly a result of column overload.[3]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase is a critical factor in achieving optimal separation.[4] Its composition, including the type of organic modifier, pH, and additives, directly influences retention and selectivity.[5]
-
Organic Solvent: Switching between organic modifiers like acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[5][6] Acetonitrile is generally preferred for its low viscosity, while methanol can offer different selectivity.[7]
-
pH: The pH of the mobile phase can impact the ionization state of both the analyte and the stationary phase. For saponins, adjusting the pH away from the pKa of the analyte can improve peak shape and method robustness.[5] Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of residual silanol groups on the column, minimizing peak tailing.[2]
-
Additives: Buffers and additives like ammonium formate or ammonium acetate can improve peak shape and signal intensity, especially for LC-MS applications.[8]
Q3: Which type of HPLC column is best suited for this compound analysis?
A reversed-phase C18 column is the most common choice for separating saponins and flavonoids.[2][9][10] Key considerations when selecting a column include:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency (N), resulting in sharper peaks and better resolution.[1][6]
-
Stationary Phase: Modern, high-purity silica columns (Type B) with end-capping are recommended to reduce the number of accessible silanol groups, thereby minimizing peak tailing.[2]
-
Pore Size: For large molecules like saponins, a larger pore size may be beneficial.[6]
Troubleshooting Guides
Issue 1: this compound Peak is Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common issue. A tailing factor greater than 1.5 is often considered unacceptable for quantitative analysis.[2]
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing issues.
Quantitative Data: Method Adjustments for Peak Tailing
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Lower the pH by adding 0.1% formic or acetic acid. | Suppresses silanol activity, reducing secondary interactions.[2] |
| Buffer Strength | Introduce a low-concentration buffer (e.g., 10 mM ammonium formate).[8] | Masks residual silanols and improves peak symmetry. |
| Column Type | Switch to a modern, end-capped C18 or a phenyl-hexyl column. | Provides a more inert surface with fewer active sites. |
| Temperature | Increase column temperature (e.g., from 30°C to 40°C). | Can improve mass transfer and reduce peak tailing, but monitor analyte stability.[11] |
Issue 2: this compound Peak is Fronting
Peak fronting, often described as a "shark fin" shape, is less common than tailing but can still compromise quantification.[3]
Primary Causes and Solutions
-
Column Overload: This is the most frequent cause of peak fronting.[3] The stationary phase becomes saturated, causing excess analyte molecules to travel through the column more quickly.
-
Solution: Dilute the sample. A 1-to-10 dilution can often resolve the issue without damaging the column.[3] Alternatively, reduce the injection volume.
-
-
Low Column Temperature (in GC): While less common in HPLC, excessively low temperatures can sometimes contribute to fronting.[3]
-
Column Collapse/Void: A physical change at the head of the column can lead to distorted peak shapes, including fronting.[2] This is often a catastrophic failure requiring column replacement.
Issue 3: Poor Separation Between this compound and Impurities/Isomers
Achieving baseline resolution between structurally similar compounds is a common challenge. The resolution equation highlights the three factors that can be adjusted: efficiency (N), selectivity (α), and retention (k).[1][6]
Optimization Workflow: Improving Resolution
Caption: A systematic workflow for optimizing chromatographic resolution.
Quantitative Data: Parameter Optimization for Resolution
| Parameter | Range for Optimization | Rationale |
| Flow Rate | 0.5 - 1.2 mL/min | Lowering the flow rate generally increases efficiency and improves resolution, but at the cost of longer run times.[11] |
| Column Temperature | 25 - 45 °C | Affects viscosity and selectivity. Test in 5°C increments.[11] |
| Gradient Slope | Shallow Gradient | A shallower gradient (e.g., increasing organic phase by 1-2% per minute) can significantly improve the separation of closely eluting peaks.[12] |
| Organic Modifier | Acetonitrile vs. Methanol | These solvents offer different selectivities. A method developed with one may show improved resolution with the other.[6] |
Experimental Protocols
Protocol 1: General Purpose C18 Column Wash
This protocol is designed to remove strongly retained contaminants that can cause peak distortion and high backpressure. Always check the manufacturer's guidelines for your specific column.[2]
Objective: To restore column performance by removing contaminants.
Materials:
-
HPLC-grade water
-
Isopropanol
-
Acetonitrile
-
Methanol
Procedure:
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Set the flow rate to 0.5 mL/min (for a standard 4.6 mm ID column).
-
Step 1 (Remove Buffers): Flush the column with 10-15 column volumes of HPLC-grade water/organic mix (matching your mobile phase, but without buffer salts).
-
Step 2 (Intermediate Polarity Wash): Flush with 15 column volumes of 100% Isopropanol.
-
Step 3 (Non-polar Wash): Flush with 15 column volumes of 100% Acetonitrile.
-
Step 4 (Return to Intermediate): Flush with 15 column volumes of 100% Isopropanol.
-
Step 5 (Re-equilibration): Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved. This may take 20-30 column volumes.
Protocol 2: Mobile Phase Preparation for Saponin Analysis
Objective: To prepare a mobile phase that minimizes peak tailing and ensures reproducible retention times.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other appropriate acid/buffer)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Phase (Mobile Phase A):
-
Measure a precise volume of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Carefully add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.
-
Mix thoroughly.
-
-
Organic Phase (Mobile Phase B):
-
Measure a precise volume of HPLC-grade acetonitrile or methanol into a second clean reservoir bottle.
-
-
Degassing and Filtration:
-
Filter both mobile phases through a 0.22 µm membrane filter to remove particulates.
-
Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[7]
-
-
Store the mobile phases in sealed containers and use fresh solutions within 24-48 hours to prevent changes in composition or contamination.[7]
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. phcog.com [phcog.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. quora.com [quora.com]
Floramanoside A sample preparation for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Floramanoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonol glycoside that can be isolated from the flowers of Abelmoschus manihot. It has demonstrated antioxidant and enzyme inhibitory activities. Specifically, it has been shown to have 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an IC50 of 10.1 μM and aldose reductase inhibition activity with an IC50 of 17.8 μM[1].
Q2: What is the best way to dissolve this compound for biological assays?
As with many flavonoids, this compound is expected to have low solubility in aqueous solutions. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock solution into your aqueous assay buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for dissolving flavonoids.
-
Stock Solution Preparation: Prepare a stock solution in the range of 10-20 mM in 100% DMSO or ethanol. Sonication may aid in dissolution.
-
Working Solution Preparation: Dilute the stock solution into your cell culture medium or assay buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or artifacts in your assay[2].
Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What can I do?
This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer. Try testing a lower concentration range.
-
Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions of the stock solution in the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Check the Final Solvent Concentration: Ensure that the final concentration of DMSO or ethanol in your assay is not too high, as this can also contribute to precipitation when mixed with aqueous solutions.
-
Consider Using a Surfactant: In some cell-free assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds. However, this should be tested for compatibility with your specific assay.
Q4: What are the potential signaling pathways modulated by this compound?
While specific signaling pathways for this compound have not been extensively reported, flavonoids, in general, are known to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. These often involve the inhibition of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway[3][4].
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Inconsistent dissolution of this compound.
-
Solution: Always prepare a fresh dilution of the stock solution for each experiment. Ensure the stock solution is fully dissolved before each use. Vortex the stock solution before making dilutions.
-
-
Possible Cause: Cellular stress due to high solvent concentration.
-
Solution: Prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO) to ensure that the observed effects are due to this compound and not the solvent.
-
-
Possible Cause: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure that the cell confluency is similar across experiments at the time of treatment.
-
Problem 2: No significant antioxidant activity observed in the DPPH assay.
-
Possible Cause: Incorrect wavelength used for absorbance measurement.
-
Solution: Ensure you are measuring the absorbance at the correct wavelength for DPPH, which is typically around 517 nm.
-
-
Possible Cause: Degradation of the DPPH solution.
-
Solution: DPPH is light-sensitive. Prepare the DPPH solution fresh and store it in the dark.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The reaction between the antioxidant and DPPH takes time. Ensure you are incubating the reaction mixture for a sufficient period (e.g., 30 minutes) in the dark before measuring the absorbance.
-
Quantitative Data Summary
| Biological Activity | IC50 Value |
| DPPH Radical Scavenging | 10.1 μM |
| Aldose Reductase Inhibition | 17.8 μM |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method for determining the antioxidant activity of this compound using the DPPH assay.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Perform serial dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).
-
Assay Procedure:
-
Add 100 μL of the DPPH solution to each well of a 96-well plate.
-
Add 100 μL of the this compound working solutions to the respective wells.
-
For the control, add 100 μL of methanol instead of the sample.
-
For the blank, add 200 μL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway for the anti-inflammatory effects of flavonoids. Specific details for this compound are not yet fully elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Floramanoside A under different storage conditions
Disclaimer: As of November 2025, specific stability data for Floramanoside A is not publicly available. The following information, including all quantitative data, is hypothetical and based on the known stability profiles of structurally similar compounds, such as phenylpropanoid glycosides (e.g., Verbascoside/Acteoside). This guide is intended for illustrative and educational purposes to assist researchers in designing and troubleshooting their stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: Based on compounds with similar structures, the stability of this compound is likely influenced by several environmental factors. The most critical are pH, temperature, and light.[1][2][3] It is generally observed that phenylpropanoid glycosides are more stable in weakly acidic environments and are susceptible to degradation at neutral to alkaline pH and under elevated temperatures.[1][4][5][6]
Q2: What are the recommended long-term storage conditions for this compound as a solid (powder)?
A2: For long-term storage of solid this compound, it is recommended to store it at -20°C or below, protected from light and moisture. Under these conditions, the compound is expected to remain stable for an extended period.
Q3: How stable is this compound in solution, and what solvents are recommended?
A3: this compound's stability in solution is highly dependent on the solvent's pH and the storage temperature.[1][4] For analytical purposes, freshly prepared solutions in a weakly acidic buffer (e.g., pH 5) or an alcohol-water mixture (e.g., 80:20 ethanol:water) are advisable.[1] It is recommended to use solutions promptly or store them at 2-8°C for short periods (up to 24 hours), protected from light.
Q4: What are the likely degradation pathways for this compound?
A4: The expected degradation pathways for this compound, a glycoside, include hydrolysis of the glycosidic and ester bonds.[7][8][9][10] This can lead to the cleavage of sugar moieties and other constituent parts of the molecule. Isomerization may also occur under certain pH and light conditions.[11]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[12] This method should be able to separate the intact this compound from its potential degradation products. Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining purity and quantifying the active substance.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution during analysis. | 1. The pH of the solution is neutral or alkaline.[4][6]2. The solution was exposed to elevated temperatures or direct light.[2][3]3. The solvent is not suitable and is reacting with the compound. | 1. Adjust the pH of the solution to a weakly acidic range (pH 5-6).2. Prepare solutions fresh and keep them at low temperatures (2-8°C) and protected from light.3. Use a well-documented and inert solvent system, such as an ethanol/water or methanol/water mixture. |
| Appearance of unknown peaks in the chromatogram during a stability study. | 1. These are likely degradation products of this compound.2. The unknown peaks could be impurities from excipients if it is a formulated product. | 1. Perform forced degradation studies (see protocol below) to intentionally generate degradation products and identify their peaks.2. Analyze a placebo (formulation without this compound) under the same stress conditions to differentiate between drug degradants and excipient-related impurities. |
| Poor mass balance in the stability study (sum of assay and degradation products is less than 95%). | 1. Some degradation products may not be detected by the analytical method (e.g., they are volatile or lack a chromophore).2. This compound or its degradants might be adsorbing to the container surface. | 1. Use a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in addition to a UV detector.2. Investigate the use of different container materials (e.g., silanized glass vials). |
| Inconsistent stability results between batches. | 1. Variations in the initial purity or crystalline form of this compound.2. Inconsistent storage conditions. | 1. Ensure all batches meet the same initial specifications for purity, moisture content, and physical form.2. Calibrate and monitor stability chambers to ensure consistent temperature and humidity. |
Data Presentation: Hypothetical Stability of this compound
Table 1: Stability of Solid this compound under ICH Conditions
| Storage Condition | Time (Months) | Appearance | Purity (%) (by HPLC) | Total Degradation Products (%) |
| Long-Term | 0 | White Powder | 99.8 | < 0.2 |
| 25°C / 60% RH | 6 | White Powder | 99.5 | 0.5 |
| 12 | White Powder | 99.1 | 0.9 | |
| Accelerated | 0 | White Powder | 99.8 | < 0.2 |
| 40°C / 75% RH | 3 | White Powder | 98.2 | 1.8 |
| 6 | Off-white Powder | 96.5 | 3.5 |
Table 2: Stability of this compound (1 mg/mL) in Solution under Different pH Conditions at 25°C (Protected from Light)
| pH of Solution | Time (Hours) | Remaining this compound (%) |
| pH 5.0 (Acetate Buffer) | 0 | 100 |
| 24 | 98.5 | |
| 72 | 96.2 | |
| pH 7.0 (Phosphate Buffer) | 0 | 100 |
| 24 | 85.3 | |
| 72 | 65.1 | |
| pH 9.0 (Borate Buffer) | 0 | 100 |
| 24 | 55.7 | |
| 72 | 20.4 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability of Solid this compound
-
Objective: To evaluate the stability of solid this compound under ICH recommended long-term and accelerated storage conditions.
-
Materials:
-
Three batches of this compound.
-
Appropriate containers (e.g., amber glass vials with inert stoppers).
-
Calibrated stability chambers set to 25°C / 60% RH and 40°C / 75% RH.
-
-
Procedure:
-
Package sufficient quantities of this compound from each batch into the containers.
-
Place the samples in the stability chambers.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity (using a validated stability-indicating HPLC method), and degradation products.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
-
Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.
-
Procedure: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples by HPLC, comparing them to the control to identify degradation peaks. Aim for 5-20% degradation for optimal results.
Visualizations
Caption: Diagram 1: General Workflow for Stability Testing
Caption: Diagram 2: Troubleshooting Unexpected Peaks in HPLC
References
- 1. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Hydrolysis - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. researchgate.net [researchgate.net]
- 12. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Studies on the metabolism and mechanism of acteoside in treating chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Floramanoside A and Quercetin as Aldose Reductase Inhibitors
In the landscape of drug discovery for diabetic complications, the enzyme aldose reductase has emerged as a critical therapeutic target. This enzyme is the first and rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2][3] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in insulin-independent tissues like the retina, kidney, and nerves.[4][5] This process is implicated in the pathogenesis of diabetic retinopathy, nephropathy, and neuropathy.[1][5] Consequently, the inhibition of aldose reductase is a promising strategy to mitigate these long-term complications of diabetes.
This guide provides a detailed comparison of two natural compounds, Floramanoside A and quercetin, as inhibitors of aldose reductase. Both are flavonoid compounds that have demonstrated inhibitory activity against this key enzyme. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on their relative potency and the methodologies used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The primary metric for evaluating the efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and quercetin against aldose reductase.
| Compound | IC50 Value (µM) | Source Organism for Aldose Reductase |
| This compound | 17.8[6][7] | Not specified |
| Quercetin | 2.11[8] | Rat Lens |
| 5[9] | Human Lens | |
| 6.6[10] | Not specified | |
| 49[11] | Not specified |
It is important to note that the IC50 values for quercetin exhibit significant variation across different studies. This variability can be attributed to differences in the experimental conditions, such as the source of the aldose reductase enzyme (e.g., rat lens vs. human lens) and the specific assay protocols employed.
The Polyol Pathway and the Role of Aldose Reductase
The following diagram illustrates the polyol pathway of glucose metabolism, highlighting the central role of aldose reductase.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols for Aldose Reductase Inhibition Assay
The following section details a generalized methodology for determining the aldose reductase inhibitory activity of compounds like this compound and quercetin, based on common laboratory practices.
1. Preparation of Aldose Reductase Enzyme:
-
Source: The enzyme is typically isolated from the lenses or kidneys of rats.[8][12][13]
-
Homogenization: The tissues are homogenized in a cold buffer solution (e.g., phosphate buffer, pH 6.2).[12]
-
Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.
-
Supernatant Collection: The resulting supernatant, which contains the crude aldose reductase enzyme, is collected and used for the assay.[12]
2. In Vitro Inhibition Assay:
-
Principle: The assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[12]
-
Reaction Mixture: A typical reaction mixture in a quartz cuvette contains:
-
Substrate: DL-glyceraldehyde is commonly used as the substrate for the enzyme reaction.[12]
-
Procedure:
-
The reaction is initiated by adding the substrate to the mixture.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the test compound.
-
The IC50 value is determined by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the inhibitor concentration.
-
The following diagram outlines the general workflow for screening aldose reductase inhibitors.
Caption: General Workflow for Aldose Reductase Inhibitor Screening.
Conclusion
Both this compound and quercetin demonstrate notable inhibitory activity against aldose reductase, positioning them as interesting candidates for further investigation in the development of treatments for diabetic complications. Based on the available data, quercetin appears to be a more potent inhibitor, with some studies reporting IC50 values in the low micromolar range. However, the significant variability in the reported IC50 values for quercetin underscores the importance of standardized experimental protocols for accurate comparative analysis. The information and methodologies presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other aldose reductase inhibitors.
References
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Floramanoside A and Other Potent Natural Antioxidants
In the landscape of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of Floramanoside A, a flavonol glycoside, against three other well-researched natural antioxidants: quercetin, resveratrol, and curcumin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative antioxidant efficacies, supported by experimental data and mechanistic insights.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and scavenging concentration (SC50) values serving as key metrics for comparison. A lower value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50/SC50 in µM) | ABTS Radical Cation Scavenging Assay (IC50 in µM) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) |
| This compound | 10.1 (SC50)[1] | Data not available | Data not available |
| Quercetin | 0.55 µg/mL (~1.82 µM)[2] | 1.17 µg/mL (~3.87 µM)[2] | ~4.7 |
| Resveratrol | 15.54 µg/mL (~68.1 µM)[3] | 2.86 µg/mL (~12.5 µM)[3] | ~2.8 |
| Curcumin | 53 µM[4] | 15.59 µg/mL (~42.3 µM)[5] | Data not available |
Note: IC50 and SC50 values can vary depending on the specific experimental conditions. The provided data is for comparative purposes.
Mechanisms of Antioxidant Action
The antioxidant effects of these natural compounds are not solely attributed to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound , isolated from the flowers of Abelmoschus manihot[1], is suggested to exert its antioxidant effects through mechanisms common to flavonoids. Extracts from its source plant have been shown to regulate the Nrf2 signaling pathway, a master regulator of the antioxidant response[6].
Quercetin demonstrates robust antioxidant activity by directly scavenging free radicals and by modulating signaling pathways such as the Nrf2-Keap1 pathway.[1] It can enhance the body's antioxidant capacity by regulating glutathione (GSH) levels.[1]
Resveratrol exhibits its antioxidant properties through multiple mechanisms, including direct radical scavenging and the activation of the SIRT1 and AMPK pathways.[7][8] It also modulates the Nrf2 signaling pathway to upregulate antioxidant enzymes.[9][10]
Curcumin is a potent antioxidant that scavenges various reactive oxygen species (ROS).[11] Its anti-inflammatory properties are closely linked to its antioxidant activity, and it is known to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12][13]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant response modulated by these natural compounds.
Detailed Experimental Methodologies
The following are generalized protocols for the key in vitro antioxidant assays cited in this guide. Specific parameters may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
A stock solution of DPPH is prepared in methanol or ethanol.[14]
-
The antioxidant compound is prepared in a suitable solvent at various concentrations.[14]
-
The antioxidant solution is mixed with the DPPH solution.[14]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[14][15]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[16][17]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[18][19]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.[18]
-
The antioxidant compound is added to the ABTS•+ solution.[18]
-
The absorbance is recorded at 734 nm after a defined incubation period.[18]
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.[20][21]
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.[20][21]
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.[21]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.[22]
Conclusion
This comparative analysis highlights the potent antioxidant properties of this compound, positioning it as a compound of significant interest for further investigation. While its DPPH radical scavenging activity is noteworthy, additional studies employing a broader range of antioxidant assays are necessary to fully elucidate its comparative efficacy against established natural antioxidants like quercetin, resveratrol, and curcumin. The likely modulation of the Nrf2-Keap1 pathway by this compound, as suggested by studies on its source material, provides a strong rationale for in-depth mechanistic studies. For researchers and professionals in drug development, this compound represents a promising candidate for the development of novel antioxidant and cytoprotective therapies.
References
- 1. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inabj.org [inabj.org]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scitepress.org [scitepress.org]
- 6. mdpi.com [mdpi.com]
- 7. nrf2activators.com [nrf2activators.com]
- 8. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alcoholinmoderation.com [alcoholinmoderation.com]
- 10. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Pathways and Chemical Mechanism of Curcumin | Scientific.Net [scientific.net]
- 12. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of Floramanoside A and Synthetic Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring flavonol glycoside, Floramanoside A, with established synthetic aldose reductase inhibitors, Epalrestat and Sorbinil. The following sections present quantitative efficacy data, detailed experimental protocols, and a visualization of the relevant signaling pathway to offer a comprehensive resource for researchers in the field of diabetic complications.
Quantitative Efficacy Comparison
The inhibitory effects of this compound, Epalrestat, and Sorbinil on aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications, are summarized below. The data highlights the in vitro potency of each compound, typically measured by the half-maximal inhibitory concentration (IC50), and their effects on sorbitol accumulation in various tissues.
| Compound | Type | Source/Target Tissue | IC50 | In Vivo Effect on Sorbitol Accumulation |
| This compound | Natural (Flavonol Glycoside) | Not Specified | 17.8 µM[1] | Data not available |
| Epalrestat | Synthetic (Carboxylic Acid Derivative) | Rat Lens | 10 nM (0.01 µM)[2][3] | Reduces sorbitol accumulation in sciatic nerve, erythrocytes, and ocular tissue.[2][4] |
| Human Placenta | 25 nM (0.025 µM)[2] | |||
| Sorbinil | Synthetic (Spirohydantoin) | Rat Lens | 3.1 µM[5] | Prevents sorbitol accumulation in the retina of diabetic rats.[6] Reduces sorbitol accumulation in the lens and sciatic nerve of diabetic rats.[7] |
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against aldose reductase.
Materials:
-
Aldose Reductase (from rat lens or recombinant human)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (Substrate)
-
Phosphate Buffer (e.g., 0.067 M, pH 6.2)
-
Test Compound (e.g., this compound, Epalrestat, Sorbinil) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
Add the aldose reductase enzyme solution to the reaction mixture and incubate.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from a dose-response curve.
Isolation of this compound from Abelmoschus manihot Flowers
This protocol provides a general procedure for the extraction and isolation of flavonoids, such as this compound, from its natural source.
Materials:
-
Dried flowers of Abelmoschus manihot
-
Ethanol (e.g., 70%)
-
Solvents for chromatography (e.g., ethyl acetate, methanol, water)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction: The dried and powdered flowers of Abelmoschus manihot are extracted with a suitable solvent, such as 70% ethanol, using methods like maceration or ultrasonic-assisted extraction.[8][9][10][11][12]
-
Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity to separate compounds based on their chemical properties.
-
Column Chromatography: The flavonoid-rich fraction is further purified by column chromatography on silica gel. The column is eluted with a gradient of solvents to separate the individual compounds.[9]
-
Identification and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and can be further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[9]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Aldose Reductase Signaling Pathway in Diabetic Neuropathy
Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the conversion of excess glucose into sorbitol. This process, the first step in the polyol pathway, contributes to the pathogenesis of diabetic complications, including neuropathy, through several mechanisms.
Caption: Aldose Reductase Pathway and Inhibition.
This guide demonstrates that while synthetic inhibitors like Epalrestat show high potency in vitro, natural compounds such as this compound also exhibit significant aldose reductase inhibitory activity. Further in vivo studies on this compound are warranted to fully assess its therapeutic potential in comparison to the established synthetic alternatives.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Sorbinil - Wikipedia [en.wikipedia.org]
- 8. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and determination of bioactive flavonoids from Abelmoschus manihot (Linn.) Medicus flowers using deep eutectic solvents coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. optimization-of-flavonoid-extraction-from-abelmoschus-manihot-flowers-using-ultrasonic-techniques-predictive-modeling-through-response-surface-methodology-and-deep-neural-network-and-biological-activity-assessment - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Validating the Antioxidant Activity of Floramanoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant activity of Floramanoside A, a flavonol glycoside. While specific experimental data on the antioxidant capacity of this compound is not extensively available in public literature, this document outlines the essential assays and methodologies required for its evaluation. By comparing its potential activity against well-established antioxidant standards—Quercetin, Ascorbic Acid (Vitamin C), and Trolox—researchers can effectively characterize its profile.
Introduction to this compound and its Antioxidant Potential
This compound is a flavonol glycoside that has been identified to possess 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities. Flavonoids, a broad class of plant secondary metabolites, are renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. The potential mechanism of action for this compound likely involves similar pathways, positioning it as a candidate for further investigation as a natural antioxidant.
Comparative Analysis of Antioxidant Activity
A thorough validation of this compound's antioxidant activity necessitates a multi-assay approach. The following tables summarize the typical antioxidant activities of standard compounds across four common assays: DPPH, ABTS, FRAP, and ORAC. These values serve as a benchmark for interpreting the experimental results obtained for this compound.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) |
| This compound | Data not available | Data not available |
| Quercetin | 4.97[1] | 1.17 - 2.10[1] |
| Ascorbic Acid | 4.97 - 8.4[1] | Data not available |
| Trolox | 3.77[2] | 2.34 - 2.93[1][2] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | FRAP Value (µM Fe(II)/µg) | ORAC Value (µmol TE/g) |
| This compound | Data not available | Data not available |
| Quercetin | ~3 times more active than Trolox[3] | Data not available |
| Ascorbic Acid | Positive control[4] | 2819[5] |
| Trolox | 0.24 (IC50, µg/mL)[1] | Standard Control |
Higher FRAP and ORAC values indicate greater antioxidant capacity.
Proposed Mechanism of Action of this compound
The antioxidant action of flavonoids like this compound is multifaceted. The primary mechanism is believed to be through direct scavenging of free radicals by donating a hydrogen atom from their hydroxyl groups, which stabilizes the radical. The structure of the flavonoid, particularly the arrangement and number of hydroxyl groups, is critical to its antioxidant capacity.
Furthermore, some flavonoids can chelate metal ions such as iron and copper, which are involved in the generation of ROS via the Fenton reaction. By binding to these metals, flavonoids can prevent the formation of highly reactive hydroxyl radicals.
A potential signaling pathway that this compound might modulate is the Nrf2/HO-1 pathway. This is suggested by studies on similar compounds like Floridoside, which has been shown to exert its antioxidant effects by activating this pathway. Activation of Nrf2, a transcription factor, leads to the upregulation of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Experimental validation is required to confirm if this compound also acts through this mechanism.
Caption: Proposed antioxidant mechanisms of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. It is recommended to perform each assay in triplicate for statistical validity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and the standard antioxidants (Quercetin, Ascorbic Acid, Trolox) in methanol.
-
In a 96-well plate, add 100 µL of each sample concentration to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and the standard antioxidants.
-
Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of this compound and the standard antioxidants.
-
Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.
Caption: Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).
-
Prepare various concentrations of this compound and the standard antioxidant (Trolox).
-
In a black 96-well plate, add the fluorescent probe solution, followed by the sample or standard.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) using a fluorescence microplate reader (excitation/emission wavelengths for fluorescein are typically ~485/520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard. The results are expressed as Trolox equivalents (TE).
Caption: Workflow for the ORAC assay.
Conclusion
Validating the antioxidant activity of a novel compound like this compound is a critical step in its development as a potential therapeutic or nutraceutical agent. This guide provides a systematic approach to this validation process, emphasizing the importance of comparison against established standards and the use of multiple, mechanistically diverse assays. While quantitative data for this compound is currently lacking, the protocols and comparative framework presented here offer a clear roadmap for researchers to thoroughly characterize its antioxidant profile. Further studies are warranted to generate the necessary experimental data and to elucidate its precise mechanism of action.
References
- 1. flavonoid-antioxidants-chemistry-metabolism-and-structure-activity-relationships - Ask this paper | Bohrium [bohrium.com]
- 2. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmoams.com [ejmoams.com]
Unveiling the Cross-Reactivity Profile of Floramanoside A in Key Biological Assays
A Comparative Guide for Researchers in Drug Discovery and Development
Floramanoside A, a flavonoid glycoside isolated from the flowers of Abelmoschus manihot, has garnered interest within the scientific community for its potential therapeutic properties. As with any bioactive compound, understanding its specificity and potential for cross-reactivity in various biological assays is paramount for accurate interpretation of research data and for guiding drug development efforts. This guide provides a comparative analysis of this compound's performance in several key biological assays, juxtaposed with other well-characterized flavonoids: quercetin, kaempferol, luteolin, and myricetin. The data presented herein is intended to serve as a valuable resource for researchers investigating the biological activities of flavonoids.
Comparative Analysis of Bioactivity
To provide a clear overview of the relative potency and selectivity of this compound, its inhibitory concentrations (IC50) in various assays are presented alongside those of other common flavonoids. The following tables summarize the available quantitative data for antioxidant, anti-diabetic complication, and anti-inflammatory activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 10.1 [1] |
| Quercetin | ~1.84 - 19.17 |
| Kaempferol | ~5.32 |
| Luteolin | ~2.10 - 14 |
| Myricetin | ~4.68 |
Note: The IC50 values for quercetin, kaempferol, luteolin, and myricetin are sourced from multiple studies and may vary depending on specific experimental conditions.
Anti-Diabetic Complication: Aldose Reductase Inhibition Assay
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.
| Compound | Aldose Reductase Inhibition IC50 (µM) |
| This compound | 17.8 [1] |
| Quercetin | ~2.11 - 5 |
| Kaempferol | Data not readily available |
| Luteolin | Data not readily available |
| Myricetin | Data not readily available |
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | Data not available |
| Quercetin | ~0.4 (in some cellular models) |
| Kaempferol | Potent inhibitor, IC50 varies |
| Luteolin | Potent inhibitor, IC50 varies |
| Myricetin | Potent inhibitor, IC50 varies |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound, quercetin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme, which catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) in the presence of the cofactor NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and purified or partially purified aldose reductase enzyme.
-
Add various concentrations of the test compound to the reaction mixture.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
-
The IC50 value is determined from a dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2. The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid, the substrate for COX enzymes.
Protocol:
-
Use a commercially available COX-2 inhibitor screening assay kit or purified recombinant COX-2 enzyme.
-
Prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Add various concentrations of the test compound to the reaction mixture.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of PGE2 produced using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
Flavonoids are known to exert their anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade and highlights the inhibitory role of flavonoids.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the total flavones of Abelmoschus manihot against IAV-induced lung inflammation by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroprotective Activity of the Total Flavones from Abelmoschus manihot (L.) Medic Flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavonol Glycosides from Abelmoschus manihot
Abelmoschus manihot, a plant utilized in traditional medicine, is a rich source of flavonol glycosides, which are major contributors to its therapeutic properties. This guide provides a comparative overview of these compounds, detailing their quantification, extraction methodologies, and influence on cellular signaling pathways. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and application of these bioactive molecules.
Flavonol Glycoside Content and Distribution
The primary flavonol glycosides identified in Abelmoschus manihot include hyperoside, isoquercitrin, rutin, myricetin, quercetin, hibifolin, and quercetin-3-O-robinobioside.[1] Their concentrations can vary significantly depending on the part of the plant and the extraction method employed.
Comparative Analysis of Flavonol Glycoside Content
Recent studies have focused on quantifying the flavonol glycoside content in different floral components of Abelmoschus manihot and under various extraction conditions. The following tables summarize these findings.
Table 1: Comparison of Major Flavonol Glycoside Content in Different Floral Parts of Abelmoschus manihot
| Flavonol Glycoside | Corolla | Calyx | Stamen & Pistil |
| Hyperoside | Major Component | Present | Present |
| Isoquercitrin | Major Component | Present | Present |
| Myricetin | Present | Present | Present |
| Quercetin | Present | Present | Present |
Source: Adapted from UFLC-Triple TOF-MS/MS analysis of different parts of Flos Abelmoschus manihot.
Table 2: Comparison of Flavonol Glycoside Yields Using Different Extraction Methods
| Extraction Method | Key Flavonols Measured | Yield (mg/g) | Reference |
| Ultrasonic Cell Crusher | Hyperoside, Isoquercitrin, Myricetin | 11.57, 5.64, 1.11 respectively | [2] |
| Supercritical CO2 Extraction | Total Flavonoids (sum of 7 major flavonols) | 41.96 | [3][4] |
| Maceration | Total Flavonoids | Lower than ultrasonic | [5] |
| Heated Reflux | Total Flavonoids | Lower than ultrasonic | [5] |
Table 3: Flavonoid Content at Different Flowering Stages of Abelmoschus manihot
| Flowering Stage | Total Flavonoid Content (mg/g) | Hyperoside Content (mg/g) | Quercetin Content (mg/g) |
| Budding Stage (T1) | 71.74 | 0.77 | 3.53 |
| Initial Flowering (T2) | 152.30 | 1.49 | 2.00 |
| Full Bloom (T3) | 194.76 | Not specified | 1.83 |
Source: Analysis of flavonoid metabolites at different anthesis stages.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols used for the extraction and analysis of flavonol glycosides from Abelmoschus manihot.
Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency of flavonoids.
-
Sample Preparation : The dried flowers of Abelmoschus manihot are ground into a powder.
-
Extraction : A specific solid-to-liquid ratio (e.g., 1:10 to 1:50 g/mL) is established using an ethanol solution (e.g., 55% to 95%) as the solvent.[2][5]
-
Ultrasonication : The mixture is subjected to ultrasonic treatment for a defined period (e.g., 10 to 50 minutes) at a specific power setting.[2][5]
-
Filtration and Concentration : The extract is filtered, and the solvent is evaporated to obtain the crude flavonoid extract.
Supercritical CO2 Extraction
This technique employs supercritical carbon dioxide as a solvent, often with a modifier.
-
Sample Preparation : Dried and powdered flowers of Abelmoschus manihot are used.
-
Extraction Parameters : The extraction is performed under controlled temperature (40–60°C) and pressure (10–30 MPa).[3][4] An ethanol-water mixture (60–90% ethanol) is often used as a modifier.[3][4]
-
Extraction Time : An extraction time of approximately 2 hours is typically sufficient to recover over 95% of the major flavonoids.[3]
-
Separation and Collection : The supercritical fluid containing the extracted compounds is depressurized, causing the CO2 to return to a gaseous state and leaving behind the flavonoid extract.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the separation and quantification of individual flavonol glycosides.
-
Sample Preparation : The crude extract is dissolved in a suitable solvent (e.g., 75% methanol) and filtered.[7]
-
Chromatographic Conditions :
-
Column : A C18 column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 μm).[7]
-
Mobile Phase : A gradient elution is typically employed using a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile.[7]
-
Flow Rate : A constant flow rate, for instance, 0.40 mL/min, is maintained.[7]
-
Detection : A UV detector set at a specific wavelength (e.g., 360 nm) is used for quantification.[7]
-
-
Quantification : The concentration of each flavonol glycoside is determined by comparing its peak area to that of a known standard.
Visualization of Experimental and Biological Pathways
The following diagrams illustrate a typical workflow for flavonol glycoside analysis and the signaling pathways modulated by these compounds.
Flavonol glycosides from Abelmoschus manihot have been shown to modulate several key signaling pathways implicated in various diseases, including chronic kidney disease and metabolic disorders.
Total flavones from Abelmoschus manihot (TFA) have been demonstrated to activate autophagy by modulating the PI3K/AKT/mTOR signaling pathway.[8] Additionally, extracts from the plant, such as those in Huangkui capsules, can reduce the inflammatory response by inhibiting the TLR4/NF-κB signaling pathway.[1] Other studies have pointed to the inhibition of the AGEs/RAGE/p38MAPK/NF-κB pathway by individual flavonoids from this plant.[9] These findings highlight the therapeutic potential of these compounds and underscore the importance of further research into their mechanisms of action.
References
- 1. The pharmacological mechanism of Abelmoschus manihot in the treatment of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Flavonoids from the Flowers of Abelmoschus manihot (L.) Medic by Modified Supercritical CO2 Extraction and Determination of Antioxidant and Anti-Adipogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-omics reveals total flavones from Abelmoschus manihot (L.) Medik. [Malvaceae] ameliorate MAFLD via PI3K/AKT/mTOR-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Flavonol Glycosides: A Proxy for Floramanoside A
Disclaimer: Direct experimental data and structure-activity relationship studies for Floramanoside A are not available in the current scientific literature. Therefore, this guide provides a comparative analysis of structurally related and well-researched flavonol glycosides, primarily derivatives of kaempferol and quercetin. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the potential bioactivities and mechanisms of action of this compound and its analogs based on the established knowledge of this compound class.
Flavonol glycosides, a major subclass of flavonoids, are widely distributed in the plant kingdom and are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. The biological activity of these compounds is intricately linked to their chemical structure, including the hydroxylation pattern of the aglycone, the nature and position of the attached sugar moieties, and other substitutions. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to elucidate the structure-activity relationships within this important class of natural products.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivities of selected kaempferol and quercetin glycosides, providing a basis for comparing their relative potencies.
Table 1: Antioxidant and Anti-inflammatory Activities of Selected Flavonol Glycosides
| Compound | Assay | Target/Radical | IC50 Value | Reference |
| Kaempferol | DPPH Radical Scavenging | DPPH | 47.93 µM | [1] |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | DPPH | > 100 µM | [1] |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | DPPH | > 100 µM | [1] |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | DPPH | > 100 µM | [1] |
| Quercetin | DPPH Radical Scavenging | DPPH | ~15 µM | [2] |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | DPPH | 22 µg/mL | [3] |
| Kaempferol | COX-2 Inhibition | COX-2 Enzyme | - | [4] |
| Quercetin | COX-2 Inhibition | COX-2 Enzyme | - | [4] |
| Glycosylated Kaempferol | NO Production Inhibition | LPS-activated RAW 264.7 | - | [5] |
Note: A direct IC50 value for COX-2 inhibition by Kaempferol and Quercetin was not available in the search results, but their inhibitory potential has been reported.
Table 2: Cytotoxic Activities of Selected Flavonol Glycosides against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 Value (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | 30.92 | [6] |
| Kaempferol | CT26 (Colon Cancer) | 88.02 | [6] |
| Kaempferol | B16F1 (Melanoma) | 70.67 | [6] |
| Quercetin | MCF-7 (Breast Cancer) | 10.52 µg/ml | [7] |
| Quercetin | CT-26 (Colon Cancer) | Varies (time-dependent) | [8] |
| Quercetin | PC-12 (Pheochromocytoma) | Varies (time-dependent) | [8] |
| Quercetin | LNCaP (Prostate Cancer) | Varies (time-dependent) | [8] |
| Quercetin | PC-3 (Prostate Cancer) | Varies (time-dependent) | [8] |
| Quercetin Hybrid (Comp. 1) | HCT116 (Colon Cancer) | 22.4 | |
| Quercetin Hybrid (Comp. 2) | HCT116 (Colon Cancer) | 0.34 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key assays used to evaluate the biological activities of flavonol glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of chemical compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (flavonol glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in methanol or another suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm). A decrease in the number of viable cells in the presence of a test compound is indicative of its cytotoxic effect.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Test compounds (flavonol glycosides)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
Where:
-
A_sample is the absorbance of the cells treated with the test compound.
-
A_control is the absorbance of the untreated (vehicle control) cells.
-
-
Determination of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.
Signaling Pathway and Experimental Workflow Visualizations
The biological effects of flavonol glycosides are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Floramanoside A: An In Vitro Comparative Analysis with Leading Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Floramanoside A, a naturally occurring flavonol glycoside. Due to the limited availability of specific in vitro data for this compound, this document leverages comprehensive data from two well-studied and structurally related flavonoids, Quercetin and Luteolin, to provide a benchmark for its potential anti-inflammatory efficacy. This approach allows for an objective comparison based on established anti-inflammatory markers and signaling pathways.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The therapeutic potential of flavonoids in managing inflammatory disorders is often evaluated through their ability to modulate key inflammatory mediators. The following table summarizes the in vitro anti-inflammatory activities of Quercetin and Luteolin, which can serve as a reference for predicting the potential efficacy of this compound.
| Parameter | Quercetin | Luteolin | This compound (Predicted) | Reference Compound |
| Target | Inhibition of TNF-α & IL-6 release in RAW 264.7 macrophages | Inhibition of TNF-α & IL-6 release in RAW 264.7 macrophages | Potentially similar inhibition of pro-inflammatory cytokines | N/A |
| IC50 Value | ~1 µM for TNF-α inhibition[1] | < 1 µM for TNF-α inhibition[1] | Expected to be in the low micromolar range | N/A |
| Assay | Lipopolysaccharide (LPS)-induced cytokine release | Lipopolysaccharide (LPS)-induced cytokine release | N/A | N/A |
| Target | Inhibition of β-hexosaminidase release in BMMCs | Inhibition of β-hexosaminidase release in BMMCs | Potential mast cell stabilization | N/A |
| IC50 Value | N/A | 17.7 µM[2] | N/A | N/A |
| Assay | c-kit (KL)-induced degranulation | c-kit (KL)-induced degranulation | N/A | N/A |
| Target | DPPH Radical Scavenging | N/A | Reported activity for Floramanoside C[3] | Ascorbic Acid |
| IC50 Value | 19.17 µg/ml[4] | N/A | N/A | N/A |
| Assay | DPPH Assay | N/A | N/A | N/A |
Note: The activity of this compound is predicted based on the known activities of other flavonoids and the reported antioxidant activity of Floramanoside C.[3] Further in vitro studies are required to definitively determine its specific IC50 values.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to validate the anti-inflammatory potential of compounds like this compound.
Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with varying concentrations of the test compound (e.g., this compound, Quercetin, Luteolin) for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
After a 24-hour incubation period, the cell supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the concentration of the test compound.[1]
-
Mast Cell Degranulation Assay
-
Cell Line: Bone Marrow-Derived Mast Cells (BMMCs).
-
Methodology:
-
BMMCs are sensitized with anti-DNP IgE overnight.
-
The sensitized cells are washed and then pre-treated with different concentrations of the test compound for 1 hour.
-
Degranulation is induced by challenging the cells with DNP-HSA.
-
The release of β-hexosaminidase, a marker of mast cell degranulation, is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate.
-
The percentage of inhibition of degranulation is calculated relative to the control (untreated) cells, and the IC50 value is determined.[2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the antioxidant capacity of a compound to scavenge free radicals.
-
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Varying concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value represents the concentration of the test compound required to scavenge 50% of the DPPH free radicals.[4]
-
Visualizing the Mechanisms
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the initial in vitro screening and validation of a potential anti-inflammatory compound like this compound.
Caption: A flowchart of the in vitro validation process.
Potential Signaling Pathway Modulated by this compound
Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a plausible mechanism of action for this compound, based on the known targets of similar flavonoids.
Caption: this compound's potential anti-inflammatory mechanism.
Disclaimer: The information presented in this guide is for research and informational purposes only. The therapeutic potential of this compound requires further rigorous experimental validation.
References
Floramanoside A's inhibitory concentration (IC50) vs. other flavonoids
In the landscape of flavonoid research, Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has demonstrated notable biological activities. This guide provides a comparative analysis of this compound's inhibitory concentration (IC50) against other well-known flavonoids, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of this compound and other selected flavonoids against various targets.
Antioxidant Activity (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
| Compound | IC50 (µM) |
| This compound | 10.1 |
| Floramanoside D | 12.5 |
| Quercetin | ~5-15 |
| Kaempferol | ~10-20 |
| Luteolin | ~5-10 |
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications.
| Compound | IC50 (µM) |
| This compound | 17.8 |
| Floramanoside D | 2.2 |
| Quercetin | 0.1 - 1.0 |
| Kaempferol | 0.4 |
| Genistein | >50 |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can help manage postprandial hyperglycemia.
| Compound | IC50 (µM) |
| Myricetin | 1.2 |
| Luteolin | 24.5 |
| Quercetin | 28.3 |
| Kaempferol | 230 |
| Acarbose (Standard) | ~750 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the standard protocols used to determine the IC50 values presented above.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (flavonoids) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the aldose reductase enzyme.
-
Enzyme and Substrate Preparation: A solution of aldose reductase (e.g., from rat lens) and its substrate (e.g., DL-glyceraldehyde) are prepared in a suitable buffer (e.g., phosphate buffer). A cofactor, NADPH, is also required.
-
Reaction Mixture: The reaction mixture contains the enzyme, buffer, NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding the substrate.
-
Measurement: The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
α-Glucosidase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a buffer (e.g., phosphate buffer).
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
Initiation of Reaction: The reaction is started by adding the substrate (pNPG).
-
Measurement: The reaction produces p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the resulting dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured, typically at 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflow
Visual representations of biological pathways and experimental procedures can aid in understanding the context and methodology of the research.
The Polyol Pathway highlighting the role of Aldose Reductase.
Mechanism of α-Glucosidase inhibition by flavonoids.
General workflow for in vitro inhibitory assays.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
